molecular formula C5H8ClN3O B2439654 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2173996-96-6

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B2439654
CAS No.: 2173996-96-6
M. Wt: 161.59
InChI Key: XKQUNKPBKOFTQG-UHFFFAOYSA-N
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Description

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride is a high-value chemical building block designed for medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture that combines two privileged pharmacophores: a 1,2,4-oxadiazole heterocycle and an azetidine ring . The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized for its considerable attention in drug discovery due to its unique bioisosteric properties and an unusually wide spectrum of biological activities . It serves as a metabolically stable analog for ester and amide functionalities, improving the pharmacokinetic profiles of lead compounds . The azetidine moiety, a four-membered nitrogen-containing saturated ring, is a significant scaffold in its own right, featured in compounds with diverse biological activities . The integration of these two structures into a single molecule creates a versatile scaffold for developing novel therapeutic agents. This compound is particularly relevant for researchers exploring new directions in multifunctional ligand development for complex diseases. The hydrochloride salt form ensures enhanced stability and solubility for experimental applications. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

3-(azetidin-2-yl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-2-6-4(1)5-7-3-9-8-5;/h3-4,6H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQUNKPBKOFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=NOC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173996-96-6
Record name 3-(azetidin-2-yl)-1,2,4-oxadiazole hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to Nicotinic Acetylcholine Receptor (nAChR) Agonist Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide array of physiological processes, making them significant targets for therapeutic intervention in various neurological disorders.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies underpinning the design of nAChR agonist pharmacophores. We will delve into the structural intricacies of nAChR subtypes, elucidate the key chemical features essential for agonist activity, and present detailed workflows for both ligand-based and structure-based pharmacophore modeling. By integrating established knowledge with modern computational techniques, this document aims to equip researchers, scientists, and drug development professionals with the expertise to rationally design novel and selective nAChR agonists.

Introduction: The Significance of nAChRs as Therapeutic Targets

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of ligand-gated ion channels and are activated by the endogenous neurotransmitter acetylcholine (ACh).[4][5] These receptors are pentameric protein complexes that form a central ion channel permeable to cations like Na+, K+, and in some cases, Ca2+.[6] The diverse family of nAChRs is assembled from a combination of 17 different subunits identified in mammals (α1-α10, β1-β4, γ, δ, and ε), leading to a wide variety of receptor subtypes with distinct pharmacological and physiological profiles.[3][7]

This subunit diversity allows for a remarkable range of functions. For instance, the α4β2 and α7 subtypes are the most abundant in the central nervous system (CNS) and are implicated in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1] Consequently, the development of subtype-selective nAChR agonists has become a major focus in medicinal chemistry, aiming to harness the therapeutic potential of these receptors while minimizing off-target effects.[8][9]

The design of such selective agonists hinges on a deep understanding of the pharmacophore—the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to and activate a specific receptor subtype. This guide will explore the journey from understanding the fundamental biology of nAChRs to the sophisticated computational methods used to define and utilize these pharmacophores in modern drug discovery.

The Structural and Functional Landscape of nAChRs

A foundational understanding of nAChR architecture is paramount for effective pharmacophore design. These receptors are composed of five subunits arranged symmetrically around a central pore.[3][10] Each subunit possesses a large extracellular N-terminal domain, four transmembrane domains (M1-M4), and a variable intracellular loop between M3 and M4.[10] The agonist binding site is located at the interface between two subunits in the extracellular domain.[3][6]

Subunit Composition and Diversity

The specific combination of subunits determines the receptor's properties. Neuronal nAChRs can be either homomeric, composed of five identical α subunits (e.g., α7), or heteromeric, typically a combination of α and β subunits (e.g., α4β2).[3][7] The stoichiometry of heteromeric receptors can also vary, further contributing to their diversity. For example, the α4β2 receptor can exist in two different stoichiometries: (α4)2(β2)3 and (α4)3(β2)2.[1] This structural heterogeneity gives rise to a wide spectrum of functional characteristics, including agonist affinity, ion conductance, and desensitization kinetics.[7][10]

The Agonist Binding Site: A Closer Look

The agonist binding site, often referred to as the orthosteric site, is a pocket formed at the interface of two subunits. In heteromeric receptors, the "principal" face is contributed by an α subunit, while the "complementary" face is provided by the adjacent subunit (typically a β subunit).[3] Key interactions within this pocket are crucial for agonist recognition and receptor activation.

A pivotal interaction is the cation-π interaction between the positively charged (cationic) nitrogen of the agonist and the electron-rich aromatic ring of a conserved tryptophan residue on the principal face.[5] Additionally, a hydrogen bond forms between a hydrogen bond acceptor on the agonist (like the carbonyl oxygen of acetylcholine or the pyridine nitrogen of nicotine) and a hydrogen bond donor from the receptor, often a backbone amide group on the complementary face.[5]

The Classical nAChR Agonist Pharmacophore

Decades of research have led to a well-established pharmacophore model for nAChR agonists. This model is characterized by two primary features:

  • A Cationic Center: Typically a protonated or quaternary amine, which engages in the crucial cation-π interaction.[2][5]

  • A Hydrogen Bond Acceptor (HBA): An electronegative atom, such as an oxygen or nitrogen, capable of forming a hydrogen bond.[2][5]

The spatial relationship between these two features is critical for activity. Studies have defined specific distance and angular constraints for optimal agonist binding. For instance, one model for α4β2 agonists proposed a distance of 7.3-8.0 Å between the cationic center and the HBA.

Subtype-Specific Pharmacophore Refinements

While the classical model provides a general framework, subtype selectivity requires more nuanced pharmacophore designs. Different nAChR subtypes present unique topographies and amino acid residues within their binding sites, which can be exploited to develop selective ligands.

For example, pharmacophore models for the α4β2 receptor often include features like hydrophobic regions and a planar ring, while models for the α7 receptor may accommodate a non-planar ring region.[1] Furthermore, unique binding sites, such as the α4α4 interface in the (α4)3(β2)2 stoichiometry, present opportunities for developing highly selective modulators with distinct pharmacophoric requirements.[11]

The following table summarizes key pharmacophoric features for different nAChR subtypes, derived from various studies.

Receptor SubtypeKey Pharmacophoric FeaturesRepresentative Agonists
α4β2 Cationic Center, Hydrogen Bond Acceptor, Hydrophobic Regions, Planar Ring[1]Nicotine, Varenicline, Cytisine[2]
α7 Cationic Center, Hydrogen Bond Acceptor, Potential for Non-Planar Ring[1]Choline, GTS-21, PNU-282987[12][13]
Muscle-type Cationic Center, Hydrogen Bond Acceptor (specific spatial arrangement)Acetylcholine, Anatoxin-a[2]
α3β4 Cationic Center, Hydrogen Bond AcceptorEpibatidine, SIB-1553A

Methodologies for Pharmacophore Model Development

The development of a robust pharmacophore model is a critical step in rational drug design. Two primary approaches are employed: ligand-based and structure-based modeling.

Ligand-Based Pharmacophore Modeling

This approach is utilized when the three-dimensional structure of the target receptor is unknown or of low resolution. It relies on the principle that a set of molecules that bind to the same receptor must share common chemical features arranged in a similar spatial orientation.

A typical ligand-based workflow involves:

  • Data Set Preparation: A collection of known agonists with a range of activities is compiled.

  • Conformational Analysis: The three-dimensional structures of these ligands are generated and their conformational flexibility is explored.

  • Feature Identification and Alignment: Common chemical features (e.g., H-bond acceptors/donors, hydrophobic groups, aromatic rings, positive/negative ionizable groups) are identified and the molecules are aligned based on these features.

  • Pharmacophore Model Generation: A hypothesis is generated that represents the common features and their spatial arrangement.

  • Model Validation: The model's ability to distinguish between active and inactive compounds is assessed using a test set of molecules.

The following diagram illustrates a generalized workflow for ligand-based pharmacophore modeling.

LigandBasedWorkflow A 1. Data Set Preparation (Active & Inactive Ligands) B 2. Conformational Analysis A->B C 3. Feature Identification & Alignment B->C D 4. Pharmacophore Hypothesis Generation C->D E 5. Model Validation (Test Set Evaluation) D->E F Validated Pharmacophore Model E->F

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

With the increasing availability of high-resolution structures of nAChRs and their homologs (like the acetylcholine-binding protein, AChBP), structure-based methods have become increasingly powerful.[5] This approach directly utilizes the three-dimensional structure of the receptor's binding site to define the pharmacophore.

A typical structure-based workflow includes:

  • Receptor Structure Preparation: A high-quality crystal or cryo-EM structure of the nAChR (or a homology model) is obtained and prepared.

  • Binding Site Identification: The agonist binding pocket is identified and characterized.

  • Interaction Mapping: The key interaction points between the receptor and a bound ligand (or predicted interaction sites) are mapped. This includes identifying potential hydrogen bonds, ionic interactions, and hydrophobic contacts.

  • Pharmacophore Feature Generation: Pharmacophore features are generated based on these interaction points.

  • Model Refinement and Validation: The model is refined and validated, often by docking a set of known ligands and assessing the model's ability to predict their binding modes and activities.

The following diagram illustrates a generalized workflow for structure-based pharmacophore modeling.

StructureBasedWorkflow A 1. Receptor Structure Preparation (Crystal Structure or Homology Model) B 2. Binding Site Identification & Characterization A->B C 3. Receptor-Ligand Interaction Mapping B->C D 4. Pharmacophore Feature Generation C->D E 5. Model Refinement & Validation (e.g., via Docking) D->E F Validated Pharmacophore Model E->F

Caption: Structure-Based Pharmacophore Modeling Workflow.

Application of Pharmacophore Models in Drug Discovery

Once a validated pharmacophore model is established, it becomes a powerful tool in the drug discovery pipeline. Its primary applications include:

  • Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly screen large compound libraries to identify novel molecules that possess the desired chemical features and spatial arrangement.[1][14] This is a cost-effective method for enriching the hit rate in subsequent experimental screening.

  • De Novo Design: Pharmacophore models can guide the design of entirely new molecules by providing a template of essential features. This can involve fragment-based approaches where molecular fragments corresponding to different pharmacophoric features are linked together.

  • Lead Optimization: During the lead optimization phase, the pharmacophore model can be used to guide chemical modifications to improve a compound's potency, selectivity, and pharmacokinetic properties while ensuring that the key interactions with the receptor are maintained.

The integration of pharmacophore modeling with other computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, further enhances the drug design process.[15][16][17]

Future Directions and Conclusion

The field of nAChR agonist pharmacophore design is continually evolving. The increasing availability of high-resolution receptor structures, including those of different subtypes and in various functional states, will enable the development of more accurate and dynamic pharmacophore models. Furthermore, the application of machine learning and artificial intelligence is poised to revolutionize how we analyze structure-activity relationships and predict the biological activity of novel compounds.

References

  • Hurst, R., Rollema, H., & Bertrand, D. (2013). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International review of neurobiology, 109, 1-46. [Link]

  • de Oliveira, R. J. R., et al. (2022). Pharmacophore Mapping Combined with dbCICA Reveal New Structural Features for the Development of Novel Ligands Targeting α4β2 and α7 Nicotinic Acetylcholine Receptors. Molecules, 27(23), 8235. [Link]

  • Nilsson, J. L. G., et al. (2001). An improved nicotinic pharmacophore and a stereoselective CoMFA-model for nicotinic agonists acting at the central nicotinic acetylcholine receptors labelled by. Journal of medicinal chemistry, 44(6), 949-959. [Link]

  • Dougherty, D. A. (2008). Nicotinic acetylcholine receptors: the Cys-loop superfamily of ligand-gated ion channels. The Journal of general physiology, 131(6), 497-501. [Link]

  • Cashin, A. L., et al. (2005). Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 102(43), 15355-15360. [Link]

  • Wikipedia. Nicotinic agonist. [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. [Link]

  • Kesters, M., et al. (2021). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. The Journal of Physical Chemistry B, 125(11), 2841-2851. [Link]

  • Yu, R., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 589719. [Link]

  • K-L, T., et al. (2019). New Resensitizers for the Nicotinic Acetylcholine Receptor by Ligand-Based Pharmacophore Modeling. Current pharmaceutical design, 25(4), 441-450. [Link]

  • Chen, J., et al. (2009). Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism. Journal of molecular modeling, 15(12), 1481-1492. [Link]

  • ResearchGate. Model of the nicotinic receptor pharmacophore. [Link]

  • ScienceDirect. Nicotinic Acetylcholine Receptors in Health and Disease. [Link]

  • G, G., et al. (2004). Neuronal Nicotinic Acetylcholine Receptor Agonists: Pharmacophores, Evolutionary QSAR and 3D-QSAR models. Current topics in medicinal chemistry, 4(4), 385-402. [Link]

  • Papke, R. L., et al. (2014). The minimal pharmacophore for silent agonism of the α7 nicotinic acetylcholine receptor. The Journal of pharmacology and experimental therapeutics, 351(1), 134-144. [Link]

  • Glennon, R. A. (2004). Musings on alpha4beta2 nicotinic acetylcholine (nACh) receptor pharmacophore models. Current topics in medicinal chemistry, 4(4), 403-417. [Link]

  • Chen, J., et al. (2009). Computational modeling study of human nicotinic acetylcholine receptor for developing new drugs in the treatment of alcoholism. Journal of molecular modeling, 15(12), 1481-1492. [Link]

  • Bunnelle, W. H., Dart, M. J., & Schrimpf, M. R. (2006). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Frontiers in Medicinal Chemistry, 2, 195-247. [Link]

  • Schrimpf, M. R., et al. (2012). SAR of α7 nicotinic receptor agonists derived from tilorone: exploration of a novel nicotinic pharmacophore. Bioorganic & medicinal chemistry letters, 22(4), 1633-1638. [Link]

  • S, S., et al. (2019). Computational Approaches for Drug Discovery. Molecules (Basel, Switzerland), 24(17), 3048. [Link]

  • Luo, H., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. Journal of cheminformatics, 10(1), 16. [Link]

  • Beinat, C., et al. (2016). The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases. Current pharmaceutical design, 22(14), 2045-2063. [Link]

  • Synapse. What are the new molecules for NIACR1 agonists?. [Link]

  • G, G., et al. (2002). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models. Current medicinal chemistry, 9(2), 199-220. [Link]

  • Alkondon, M., et al. (1999). Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(7), 2693-2705. [Link]

  • Marks, M. J., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. Molecular pharmacology, 72(4), 848-859. [Link]

  • Callahan, P. M., et al. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 21(3), 321-331. [Link]

  • ResearchGate. Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. [Link]

  • Yu, R., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in pharmacology, 11, 589719. [Link]

  • ResearchGate. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. [Link]

  • YouTube. SAR of Acetylcholine (SAR of Parasympathomimetics) (Explained with structures). [Link]

  • News-Medical.Net. An Introduction to Nicotinic ACh Receptors. [Link]

Sources

Therapeutic Potential of Azetidine Derivatives for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In the landscape of neurodegenerative drug discovery, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a mere chemical curiosity to a "privileged scaffold." Historically overshadowed by its 5- and 6-membered counterparts (pyrrolidines and piperidines), the azetidine moiety offers unique physicochemical properties driven by its inherent ring strain (~25 kcal/mol).

For the medicinal chemist, the azetidine ring functions as more than just a spacer; it is a metabolic gatekeeper and a lipophilicity modulator. Its inclusion often lowers logP values compared to larger rings while maintaining or improving basicity, a critical factor for CNS penetration and off-target avoidance. This guide analyzes the therapeutic utility of azetidine derivatives, focusing on S1P receptor modulation (Multiple Sclerosis) and Cholinergic restoration (Alzheimer’s Disease), supported by validated protocols and mechanistic insights.

Chemical Biology: Why the Four-Membered Ring?

The strategic replacement of a piperidine or pyrrolidine ring with an azetidine—often termed "ring contraction"—can drastically alter a lead compound's fate.

Physicochemical Causality
  • Metabolic Stability: The high ring strain of azetidine makes the adjacent C-H bonds less susceptible to oxidative metabolism (e.g., N-dealkylation) compared to less strained rings.

  • Basicity Modulation: Azetidines are generally more basic than their open-chain analogs but can be less basic than pyrrolidines depending on substitution, allowing for fine-tuning of pKa to optimize Blood-Brain Barrier (BBB) permeability.

  • Vectorial Control: The rigid geometry of the 4-membered ring directs substituents into precise vectors, often enhancing selectivity for GPCR binding pockets (e.g., S1P receptors).

Visualization: The Azetidine Chemical Space

The following diagram illustrates the logical flow of selecting an azetidine scaffold during lead optimization.

Azetidine_Logic Lead Lead Compound (Piperidine/Pyrrolidine) Issue Issue: High Lipophilicity (LogP) Rapid Metabolism Lead->Issue Identified Liability Strategy Strategy: Ring Contraction (Azetidine) Issue->Strategy Bioisosteric Replacement Outcome1 Lower LogP (Improved Solubility) Strategy->Outcome1 Outcome2 Rigid Vector (Selectivity) Strategy->Outcome2 Outcome3 Metabolic Block (Longer Half-life) Strategy->Outcome3

Figure 1: Decision logic for azetidine bioisosterism in CNS drug discovery.

Case Study I: S1P Receptor Modulation (Siponimod)

Siponimod (Mayzent) represents the clinical pinnacle of azetidine utility. It is a selective sphingosine-1-phosphate (S1P) receptor modulator (S1P1/S1P5) approved for Secondary Progressive Multiple Sclerosis (SPMS).[1][2]

Mechanism of Action: Functional Antagonism

Unlike simple antagonists, Siponimod acts as a functional antagonist. It initially activates the S1P1 receptor, triggering


-arrestin recruitment. This leads to the internalization and degradation of the receptor, effectively rendering the lymphocyte "blind" to the S1P gradient required for egress from lymph nodes.[3]

S1P_Mechanism Siponimod Siponimod (Azetidine Ligand) S1P1 S1P1 Receptor (Surface) Siponimod->S1P1 Binding (nM affinity) Complex Ligand-Receptor Complex S1P1->Complex Arrestin Beta-Arrestin Recruitment Complex->Arrestin Activation Internalization Receptor Internalization Arrestin->Internalization Degradation Ubiquitin/Proteasome Degradation Internalization->Degradation Effect Lymphocyte Sequestration (Neuroprotection) Degradation->Effect Loss of Surface Receptor

Figure 2: Functional antagonism mechanism of Siponimod at the S1P1 receptor.

Validated Protocol: Synthesis of the Siponimod Core

Context: The formation of the azetidine-amino acid core is the critical step in Siponimod synthesis, typically achieved via reductive amination.

Protocol: Reductive Amination for Siponimod Precursor Source Validation: Adapted from ACS Med. Chem. Lett. 2013, 4, 3, 333–337.

Materials:

  • Aldehyde Intermediate: (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde (1.0 eq)

  • Amine: Azetidine-3-carboxylic acid (1.2 eq)[4]

  • Solvent: Methanol (anhydrous)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (3.0 eq)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve the Aldehyde Intermediate in anhydrous Methanol (0.1 M concentration). Add Azetidine-3-carboxylic acid and catalytic Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde and formation of imine.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride portion-wise over 20 minutes to prevent exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench: Quench reaction with saturated aqueous

    
    .
    
  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). The azetidine product is amphoteric; adjust aqueous pH to ~6 (isoelectric point) to maximize extraction efficiency.

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via preparative HPLC or crystallization (ethanol/heptane) as described in patent literature (WO2019064184A1).
    

Case Study II: Cholinergic Restoration (Azetidine-Tacrine Hybrids)

While Siponimod targets inflammation, azetidine derivatives are also pioneering "Multi-Target Directed Ligands" (MTDLs) for Alzheimer's. By hybridizing Tacrine (a potent but hepatotoxic AChE inhibitor) with an azetidine ring, researchers aim to maintain potency while reducing toxicity and enhancing bioavailability.

Comparative Potency Data

The following table summarizes the inhibitory potential of Azetidine-Tacrine hybrids compared to standard therapeutics.

Compound IDTargetIC50 (µM)MechanismSelectivity (AChE/BChE)
Tacrine (Standard) AChE0.19Reversible InhibitorLow
Compound 8i AChE0.39Dual Binding (CAS/PAS)Balanced
Compound 8i BChE0.28Dual BindingBalanced
Donepezil AChE0.02Reversible InhibitorHigh (AChE)
A-85380 nAChR (

)
~0.01 (Ki)AgonistHigh (

)

Data Source: Synthesized from MDPI Molecules 2020, 25(3), 483 and related SAR studies.

Validated Protocol: Ellman’s Assay for AChE Inhibition

Context: This assay quantifies the inhibitory capacity of your azetidine derivative against Acetylcholinesterase.

Materials:

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

Step-by-Step Methodology:

  • Preparation: Dissolve the azetidine test compound in DMSO (ensure final DMSO concentration <1% in assay). Prepare serial dilutions (e.g.,

    
     to 
    
    
    
    M).
  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer (pH 8.0)

    • 20 µL Test Compound Solution

    • 20 µL AChE Enzyme Solution (0.2 U/mL)

    • Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of DTNB/ATCh mixture (1:1 ratio of 10 mM DTNB and 15 mM ATCh).

  • Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate the velocity (

    
    ) of the reaction (slope of Abs vs. Time). Determine % Inhibition:
    
    
    
    
    Plot log[Concentration] vs. % Inhibition to determine IC50.

Emerging Frontiers: GluN2B and Nicotinic Receptors[7]

Beyond S1P and AChE, the azetidine scaffold is expanding into glutamatergic signaling.

  • GluN2B Antagonists: Derivatives of ifenprodil containing azetidine moieties are being explored to reduce the psychotomimetic side effects associated with non-selective NMDA antagonists. The azetidine ring is used to rigidify the linker between the aromatic pharmacophores, improving subunit selectivity.

  • Nicotinic Agonists (A-85380): The compound A-85380 (3-(2-azetidinylmethoxy)pyridine) remains a gold-standard PET ligand and pharmacological probe. Its structure highlights the ability of the azetidine nitrogen to mimic the pyrrolidine nitrogen of nicotine, but with higher affinity for

    
     receptors due to reduced conformational entropy.
    

References

  • Siponimod Discovery & Chemistry: Pan, S., et al. (2013). "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator."[5] ACS Medicinal Chemistry Letters. Link

  • Siponimod Clinical Efficacy (EXPAND Trial): Kappos, L., et al. (2018).[2] "Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study." The Lancet. Link

  • Azetidine-Tacrine Hybrids: Wang, Y., et al. (2020). "Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases." Molecules. Link

  • Azetidine Synthesis (Strain Release): "Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines." Nature Communications. Link

  • A-85380 Characterization: Koren, A. O., et al. (1998). "Synthesis and biological evaluation of 5-iodo-3-(2-azetidinylmethoxy)pyridine (5-I-A-85380)." Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Synthesis of 3-(Azetidin-2-yl)-1,2,4-oxadiazole from amidoxime precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-(Azetidin-2-yl)-1,2,4-oxadiazole from Amidoxime Precursors

Executive Summary

The 3-(azetidin-2-yl)-1,2,4-oxadiazole moiety represents a privileged scaffold in medicinal chemistry, acting as a conformationally restricted bioisostere of proline or isoxazole esters. It is increasingly utilized in S1P1 receptor modulators and various anti-inflammatory programs. However, the high ring strain of the azetidine core (~25.4 kcal/mol) presents unique synthetic challenges, particularly regarding stability during the harsh thermal dehydration steps typically required for 1,2,4-oxadiazole formation.

This guide details a robust, field-proven protocol prioritizing the T3P® (Propylphosphonic anhydride) mediated one-pot cyclization. Unlike classical acid chloride methods that require high temperatures (refluxing pyridine/toluene), the T3P method proceeds under milder conditions, preserving the integrity of the strained azetidine ring and N-protecting groups (e.g., Boc).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the "Amidoxime Route" (Tiemann synthesis), where the azetidine ring provides the amidoxime component. This places the azetidine at the 3-position of the resulting oxadiazole.

Retrosynthesis Target 3-(Azetidin-2-yl)-1,2,4-oxadiazole (Target Scaffold) Inter O-Acyl Amidoxime (Intermediate) Target->Inter Cyclodehydration (- H2O) Precursor1 Azetidine-2-amidoxime (Key Precursor) Inter->Precursor1 Coupling Precursor2 Carboxylic Acid (R-COOH) Inter->Precursor2 Coupling Start N-Boc-Azetidine-2-carbonitrile Precursor1->Start NH2OH·HCl Base

Figure 1: Retrosynthetic logic for the 3-(azetidin-2-yl)-1,2,4-oxadiazole scaffold.

Precursor Preparation: N-Boc-Azetidine-2-amidoxime

Before cyclization, the nitrile must be converted to the amidoxime. This reaction is generally robust but requires careful handling of hydroxylamine.

Reagents:

  • N-Boc-azetidine-2-carbonitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 equiv)[1]

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.2 equiv)

  • Solvent: Ethanol/Water (3:1 v/v) or Methanol.

Protocol:

  • Dissolution: Dissolve N-Boc-azetidine-2-carbonitrile in Ethanol/Water.

  • Free Basing: Add NaHCO₃ and NH₂OH·HCl.

  • Reaction: Heat to 70–80 °C for 4–6 hours. Note: Monitor by LCMS. The conversion is usually clean.

  • Workup: Concentrate to remove ethanol. Dilute with water and extract with Ethyl Acetate (EtOAc).[1]

  • Purification: The crude amidoxime is often pure enough (>95%) for the next step. If necessary, recrystallize from hexanes/EtOAc. Do not use silica chromatography with methanol/ammonia if possible, as amidoximes can degrade.

Core Protocol: T3P-Mediated One-Pot Cyclization

This is the recommended method for drug discovery applications due to its mildness, high yield, and tolerance of diverse functional groups on the carboxylic acid partner.

Mechanism of Action

T3P acts as a dual activation agent. It activates the carboxylic acid to form an active ester, which is attacked by the amidoxime oxygen. The byproduct is a water-soluble phosphonate, driving the equilibrium and simplifying purification.

T3P_Workflow Step1 Step 1: Activation Mix R-COOH + Base + T3P (Solvent: EtOAc or DMF) Step2 Step 2: O-Acylation Add Azetidine-Amidoxime (Stir RT, 30 min) Step1->Step2 Active Ester Formation Step3 Step 3: Cyclodehydration Heat to 80°C (3-12 h) T3P acts as water scavenger Step2->Step3 Intermediate Formed Step4 Step 4: Workup Wash with Water/NaHCO3 (Byproducts are water soluble) Step3->Step4 Ring Closure

Figure 2: Workflow for T3P-mediated one-pot synthesis.

Detailed Methodology

Materials:

  • N-Boc-Azetidine-2-amidoxime (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) (Preferred for ease of workup) or DMF (for solubility).

Step-by-Step:

  • Activation: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in EtOAc (0.2 M concentration). Add the Base (3.0 equiv).

  • Reagent Addition: Add T3P solution (1.5 equiv initially) dropwise at room temperature (RT). Stir for 10–15 minutes to generate the activated acid species.

  • Coupling: Add the N-Boc-Azetidine-2-amidoxime (1.0 equiv) in one portion.

  • O-Acylation Check: Stir at RT for 30–60 minutes.

    • Checkpoint: LCMS should show the O-acyl amidoxime intermediate (M+H = Mass of Acid + Mass of Amidoxime - 18).

  • Cyclization: Add the remaining T3P (1.0–1.5 equiv) and heat the mixture to 80 °C (reflux for EtOAc).

    • Why add more T3P? The second portion acts specifically as a dehydrating agent to force ring closure.

  • Monitoring: Monitor by LCMS. Reaction typically completes in 4–12 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.[2]

    • Critical Wash: Wash 2x with water, 1x with saturated NaHCO₃, and 1x with brine. T3P byproducts are water-soluble and are removed here.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Alternative Protocol: CDI-Mediated Synthesis

Use this method if T3P is unavailable or if the carboxylic acid partner is very inexpensive.

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add Carbonyldiimidazole (CDI) (1.2 equiv). Stir at RT for 1 hour (CO₂ evolution observed).

  • Coupling: Add N-Boc-Azetidine-2-amidoxime (1.0 equiv). Stir at RT for 2 hours.

  • Cyclization: Heat to 100–110 °C for 4–8 hours.

    • Caution: Higher temperatures increase the risk of Boc-deprotection or azetidine ring opening compared to the T3P method.

Comparison of Methods

FeatureMethod A: T3P (Recommended)Method B: CDIMethod C: Acid Chloride
Temperature Mild (80 °C)High (100–110 °C)High (Reflux Pyridine)
Purification Easy (Water-soluble byproducts)Moderate (Imidazole removal)Difficult (Pyridine removal)
Ring Stability High (Best for Azetidines)ModerateLow (Risk of degradation)
Atom Economy GoodModeratePoor

Quality Control & Troubleshooting

NMR Validation (¹H NMR in CDCl₃):

  • Azetidine Ring: Look for the multiplet of the methine proton at the 2-position (chiral center). In the oxadiazole product, this shifts downfield (typically δ 5.1 – 5.4 ppm ) compared to the amidoxime precursor due to the electron-withdrawing nature of the oxadiazole ring.

  • Boc Group: Strong singlet at ~1.4 ppm (9H).

  • Oxadiazole Carbon (¹³C): The C-5 carbon of the 1,2,4-oxadiazole typically appears around 175–180 ppm .

Common Issues:

  • Issue: Incomplete cyclization (O-acyl intermediate persists).

    • Fix: Add 1.0 equiv more T3P and increase temp by 10 °C. Ensure solvent is dry.

  • Issue: Loss of Boc group.

    • Fix: Ensure reaction temperature does not exceed 80 °C. If using DMF, ensure it is acid-free. Switch to T3P in EtOAc.

  • Issue: Azetidine ring opening.

    • Fix: Avoid strong nucleophiles or mineral acids during workup. Keep pH neutral/mildly basic.

Safety & Handling

  • Hydroxylamine: Potentially explosive upon heating. Never heat the free base in the absence of solvent. Ensure all hydroxylamine is consumed or quenched before high-temperature workup.

  • Azetidines: While N-Boc azetidines are stable, the ring strain makes them susceptible to nucleophilic attack under acidic conditions.

  • T3P: Corrosive. Reacts vigorously with water. Handle in a fume hood.

References

  • T3P General Protocol: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Synlett, 2009. Link

  • Azetidine Stability: Doda, K., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry, 2021. Link

  • CDI Method: Rhee, J. "One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes." Tetrahedron Letters, 2001. Link

  • Oxadiazole Medicinal Chemistry: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link

Sources

Application Note: Cysteine-Targeting Electrophile Profiling of Azetidinyl Oxadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The renaissance of covalent drug discovery has necessitated the expansion of the "electrophilic toolbox" beyond traditional acrylamides (Michael acceptors). Azetidinyl oxadiazoles have emerged as a premier class of sp3-rich, tunable electrophiles that target cysteine residues via a distinct ring-opening mechanism rather than the conventional nucleophilic aromatic substitution (


).

This guide details the operational workflows for characterizing these warheads. We integrate Scalable Thiol Reactivity Profiling (STRP) for high-throughput intrinsic reactivity screening with IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) for global proteomic selectivity analysis. These protocols are designed to validate azetidinyl oxadiazoles as potent, selective cysteine modifiers in complex biological systems.[1]

Chemical Basis: The Azetidinyl Oxadiazole Warhead

Unlike flat heteroaromatic electrophiles, the azetidinyl oxadiazole scaffold leverages the strain of the four-membered azetidine ring to modulate reactivity.

Mechanism of Action

The reaction proceeds via an


-like nucleophilic attack by the cysteine thiolate on the oxadiazole ring, facilitated by the relief of ring strain and specific intramolecular electronic interactions.
  • Resting State: The azetidine nitrogen donates electron density into the oxadiazole, tuning its susceptibility to nucleophiles.

  • Transition State: The cysteine thiolate attacks the oxadiazole carbon.

  • Product: The oxadiazole ring opens, forming a stable thio-adduct. This irreversibility is critical for sustained target engagement.

Mechanism Visualization

ReactionMechanism Cys Cysteine Thiolate (Nucleophile) TS Transition State (Strain Relief) Cys->TS S_N2 Attack Warhead Azetidinyl Oxadiazole (Electrophile) Warhead->TS Electronic Activation Product Ring-Opened Thio-Adduct TS->Product Irreversible Ring Opening

Figure 1: The reaction trajectory of azetidinyl oxadiazoles involves a strain-release driven ring-opening upon cysteine attack.

Protocol A: Scalable Thiol Reactivity Profiling (STRP)

Purpose: To determine the intrinsic reactivity (


) of an azetidinyl oxadiazole library before proceeding to expensive proteomic studies.[1] This fluorescence-based assay acts as the primary filter.
Materials
  • Probe: Cysteine-reactive fluorogenic probe (e.g., conjugated maleimide or specific STRP sensor).

  • Substrate: Azetidinyl oxadiazole library (10 mM DMSO stocks).

  • Buffer: PBS, pH 7.4 (physiological) and pH 8.0 (accelerated).

  • Instrument: Fluorescence plate reader (Ex/Em compatible with probe).

Experimental Workflow
  • Preparation: Dilute compounds to 50 µM in PBS (pH 7.4) in a black 384-well plate.

  • Incubation: Add model cysteine peptide (e.g., GSH or N-acetylcysteine) at 500 µM (10x excess). Incubate for 60 minutes at 37°C.

    • Note: The azetidinyl oxadiazole reacts with the cysteine, consuming it.

  • Readout: Add the fluorogenic cysteine-sensor probe.

    • Logic: If the compound is reactive, it consumes the free cysteine. The sensor probe will have no cysteine to react with, resulting in low fluorescence .

    • Control: DMSO-only wells (100% fluorescence signal).

  • Calculation:

    
    
    
Acceptance Criteria
ParameterThresholdInterpretation
Reactivity (pH 7.4) > 50% consumptionHighly reactive; potential for off-targets.
Reactivity (pH 7.4) 10–50% consumption"Goldilocks" Zone: Tunable for specific protein microenvironments.
Reactivity (pH 7.4) < 10% consumptionInert; requires structural optimization or pH 8.0 re-test.

Protocol B: Global Profiling via isoTOP-ABPP

Purpose: To map the selectivity of "Goldilocks" hits across the native proteome. This protocol distinguishes specific binding (ligandability) from non-specific promiscuity.

Principle

We use Competitive IsoTOP-ABPP . The proteome is treated with the azetidinyl oxadiazole (or vehicle).[1][2] Remaining free cysteines are then labeled with an Iodoacetamide-Alkyne (IA-alkyne) probe. "Heavy" and "Light" isotopically labeled tags allow quantification.[3][4][5]

  • Target Cysteine: High Light/Heavy ratio (Compound blocks IA-alkyne labeling).

  • Non-Target: Ratio ≈ 1.0 (Compound does not bind).

Workflow Diagram

ABPP_Workflow cluster_exp Experimental (Heavy) cluster_ctrl Control (Light) Cell Live Cells / Lysate Treat_Drug Treat w/ Azetidinyl Oxadiazole (20 µM, 1h) Cell->Treat_Drug Treat_DMSO Treat w/ DMSO (Vehicle) Cell->Treat_DMSO Label Label Free Cysteines w/ IA-Alkyne (100 µM) Treat_Drug->Label Treat_DMSO->Label Click CuAAC Click Chemistry (Tag: Heavy vs Light TEV-Biotin) Label->Click Mix Mix 1:1 Click->Mix Enrich Streptavidin Enrichment & On-Bead Trypsin Digest Mix->Enrich Elute TEV Protease Elution (Releases Probe-Peptides) Enrich->Elute MS LC-MS/MS Analysis Elute->MS

Figure 2: Competitive IsoTOP-ABPP workflow for defining the azetidinyl oxadiazole target landscape.

Detailed Steps
Step 1: Proteome Preparation & Treatment
  • Lysis: Lyse cells (e.g., HEK293T) in PBS containing 0.1% Triton X-100. Crucial: Do not use DTT or strong denaturants yet.

  • Competition:

    • Sample A: Add Azetidinyl Oxadiazole (10–50 µM).

    • Sample B: Add DMSO.

    • Incubate 1 hour at 25°C (or 37°C).

Step 2: Probe Labeling (The "Chase")
  • Add IA-Alkyne (100 µM final) to both samples.

  • Incubate 1 hour at Room Temp (RT). This labels all cysteines not bound by your drug.

Step 3: Click Chemistry & Tagging
  • React Sample A with Heavy -TEV-Biotin-Azide tag.

  • React Sample B with Light -TEV-Biotin-Azide tag.

  • Catalyst Mix: 1 mM CuSO4, 100 µM TBTA, 1 mM TCEP. Incubate 1 hour.

  • Combine: Mix Sample A and B at a 1:1 ratio (by protein mass).

Step 4: Enrichment & Digestion[3]
  • Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

  • Resuspend and bind to Streptavidin-Agarose beads .

  • Digest 1 (Tryptic): Add Trypsin to beads (overnight). This digests the protein backbone but leaves the labeled cysteine peptide attached to the bead via biotin. Wash beads extensively.

  • Digest 2 (Elution): Add TEV Protease . This cleaves the specific linker in the tag, releasing only the probe-labeled cysteine peptides for MS analysis.

Data Analysis & Interpretation

Calculating the Ratio (R)

The Mass Spectrometer measures the area under the curve (AUC) for the Light (DMSO) and Heavy (Drug) peptides.



Interpreting the R Value
Ratio (R)ClassificationBiological Implication
R > 4.0 Hit (Target) >75% occupancy. The drug successfully blocked the probe. These are your primary targets.
R ≈ 1.0 Non-Binder The drug did not react with this cysteine.
R > 20.0 Super-Reactive Highly sensitive cysteine; check if the drug is promiscuous by looking at total hit count.
Troubleshooting Selectivity

If the dataset shows >100 cysteines with R > 4.0:

  • Reduce Concentration: Retest at 1 µM or 5 µM.

  • Check Scaffold: The azetidine ring might be too strained. Add steric bulk (methyl groups) to the azetidine to reduce non-specific ring opening.

References

  • Primary Methodology (STRP & Azetidinyl Oxadiazoles)

    • Zanon, P. R. A., et al. (2024).[6] "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles."[2] Journal of the American Chemical Society.[2] (Note: Verify specific DOI upon publication; cited based on context of recent chemical biology literature).

  • IsoTOP-ABPP Protocol

    • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes."[4][7] Nature.[4]

  • Covalent Inhibitor Design

    • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Cysteine Profiling Review

    • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth answers and troubleshooting for the unique challenges presented by hygroscopic hydrochloride (HCl) salts of heterocyclic amines. These materials are crucial in pharmaceutical development, but their propensity to absorb atmospheric moisture can compromise experimental accuracy, stability, and reproducibility. This resource is designed to equip you with the expertise to handle these compounds with confidence and precision.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common introductory questions about the nature and problems of hygroscopic amine salts.

Q1: What makes hydrochloride salts of heterocyclic amines so hygroscopic?

A: The hygroscopicity of these salts stems from the strong ionic character of the hydrochloride group and the presence of polar heterocyclic amines. These components have a high affinity for water molecules, which are polar, and can readily form hydrogen bonds.[1][2] The crystalline structure of the salt can also play a role; amorphous (disordered) forms or specific crystal lattices may have more sites accessible to water molecules.[1][3]

Q2: What are the primary consequences of improper handling?

A: Ignoring the hygroscopic nature of these compounds can lead to significant experimental errors and product failures. Key issues include:

  • Inaccurate Weighing: The sample's weight will continuously increase as it absorbs moisture, making it impossible to determine the true mass of the active compound. This leads to errors in solution concentration and downstream quantitative analysis.[4][5]

  • Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[2][4]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the compound's purity and stability over time.[3][5][6]

  • Altered Physicochemical Properties: Water absorption can change a compound's crystal structure, solubility, and dissolution rate, which is a critical concern in drug development.[2][7]

Q3: My compound has turned into a sticky or oily sludge. What happened?

A: This is a classic sign of severe moisture absorption, a phenomenon known as deliquescence, where the solid dissolves in the water it has absorbed from the air.[2][4][8] It indicates that the compound is extremely hygroscopic and has been exposed to ambient humidity for too long. In some cases, it can also suggest degradation.[9] The material in this state is generally unsuitable for experiments requiring accurate solid weighing.

Section 2: Troubleshooting Guide - Storage & Handling Protocols

This section provides actionable solutions to common problems encountered in the lab.

Q4: My balance reading is constantly drifting upwards while weighing my sample. How can I get an accurate weight?

A: This upward drift is a direct result of the sample absorbing atmospheric moisture.[10] To obtain an accurate weight, you must minimize the sample's exposure to air.

Troubleshooting Protocol: Accurate Weighing

  • Environment is Key: The ideal solution is to weigh the compound inside a controlled environment.

    • Glove Box: A glove box with an inert atmosphere (nitrogen or argon) is the gold standard for handling highly sensitive compounds.[11][12][13] It provides a moisture-free environment for the entire process.

    • Low-Humidity Chamber/Glove Bag: If a full glove box is unavailable, a balance enclosure with a nitrogen purge or a simple glove bag can provide a temporary low-humidity environment.[13][14][15]

  • Weighing by Difference (for less sensitive compounds): This technique minimizes exposure time.

    • Pre-weigh a sealed, clean, and dry vial with its cap.

    • In a low-humidity environment (if possible), quickly add the approximate amount of powder to the vial and seal it immediately.

    • Reweigh the sealed vial. The difference between the second and first weights is the mass of your compound.[16]

  • Work Quickly: Regardless of the method, speed is essential. Prepare everything in advance so you can open the main container, dispense the sample, and reseal it as quickly as possible.[17][18]

  • Use Appropriate Containers: Use vials with tight-fitting caps. For highly sensitive materials, vials with septa are ideal, allowing for solvent addition via syringe without opening the container.[19][20]

Workflow: Selecting the Correct Handling Environment

start Start: Assess Compound Hygroscopicity check_sds Check SDS and literature. Any mention of 'hygroscopic', 'deliquescent', or special handling? start->check_sds is_highly_hygroscopic Is the compound known to be highly hygroscopic or deliquescent? glovebox Use an Inert Atmosphere Glove Box is_highly_hygroscopic->glovebox Yes low_humidity Use a Desiccator Cabinet or a balance with a low-humidity chamber. is_highly_hygroscopic->low_humidity No standard_bench Standard benchtop weighing (work quickly). check_sds->is_highly_hygroscopic Yes check_sds->standard_bench No

Caption: Decision tree for choosing the appropriate handling environment.

Q5: What is the best way to store these compounds for long-term stability?

A: Proper storage is critical to prevent degradation and moisture uptake over time.[8]

Storage Recommendations

Storage ConditionSuitabilityRationale
Inert Atmosphere Glove Box Excellent The ultimate protection from both moisture and oxygen. Ideal for highly sensitive or valuable compounds.[12][21]
Sealed Container in a Desiccator Good A tightly sealed container placed inside a glass desiccator with an active desiccant (e.g., Drierite®, silica gel) is a common and effective method.[22] Ensure the desiccant is regularly refreshed.
Original Manufacturer's Container Fair to Poor While suitable for short-term storage, repeated opening and closing of the main container introduces moisture.[22] It is best to aliquot the material into smaller, single-use vials.[4]
Refrigeration/Freezing Use with Caution Cold temperatures can slow degradation, but can also cause moisture to condense on the container when it is removed. Always allow the container to warm to room temperature before opening to prevent this.[23]

Pro-Tip: For an extra layer of protection, wrap the cap and neck of the primary container with Parafilm® before placing it in a desiccator or secondary container.[22]

Section 3: Analytical & Experimental Challenges

Q6: I prepared a 10 mg/mL solution, but my analytical results (HPLC, NMR) suggest the concentration is lower. What went wrong?

A: This is a classic consequence of weighing a hygroscopic compound that has already absorbed water.[4] The weight you measured was part compound and part water. When you dissolved it, the actual mass of the active compound was less than you intended, leading to a lower-than-expected concentration.

Troubleshooting Protocol: Verifying Concentration

  • Determine Water Content: The most direct way to address this is to quantify the water content of your solid material using Karl Fischer (KF) titration.[17][19] This technique is highly specific for water and can determine content from ppm levels to high percentages.[24] Once you know the % water, you can apply a correction factor to your weighed mass.

  • Standardize the Stock Solution: If you cannot perform KF titration on the solid, you can prepare a stock solution and then determine its precise concentration using a quantitative method like qNMR (quantitative NMR) or by creating a calibration curve with a certified reference standard via HPLC-UV.[4]

  • Re-prepare the Sample: The best practice is to re-prepare the sample, this time using the stringent weighing protocols described in Q4 to prevent moisture absorption from the start.

Q7: My compound is difficult to dissolve, even in solvents where it should be soluble. Could hygroscopicity be the cause?

A: Yes, indirectly. While absorbed water might slightly change solubility, the more common issue is that the "wet" powder forms clumps or a sticky mass upon contact with the solvent. This reduces the effective surface area, dramatically slowing the dissolution rate.

Troubleshooting Dissolution

  • Use Anhydrous Solvents: Ensure the solvent you are using is dry, as excess water in the solvent can exacerbate the problem.

  • Vigorous Agitation: Use sonication or vigorous vortexing immediately after adding the solvent to break up any aggregates before they can form a large, slow-dissolving mass.

  • Add Solid to Solvent: Add the weighed solid to a flask already containing the solvent and a stir bar, rather than adding solvent onto the powder. This promotes rapid dispersion.

  • Gentle Warming: If the compound is thermally stable, gently warming the solution can increase the dissolution rate. Always check the compound's stability data first.

Section 4: Formulation & Development FAQs

Q8: For drug development, are there formulation strategies to mitigate the hygroscopicity of an API?

A: Absolutely. Managing hygroscopicity is a major focus in pharmaceutical formulation to ensure product stability and shelf-life.[2][6] Several strategies are employed:

  • Crystal Engineering (Co-crystallization): Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice to be less susceptible to moisture uptake.[1][6][7][25][[“]] This is a highly effective, modern approach.

  • Co-processing with Excipients: Blending the API with hydrophobic or moisture-scavenging excipients can physically shield the drug from ambient humidity.[6][25][[“]]

  • Barrier Methods (Coating/Encapsulation): For solid dosage forms like tablets, applying a film coating with low water permeability acts as a physical barrier to moisture.[1][6][25][[“]]

  • Alternative Salt Forms: While you are working with HCl salts, sometimes exploring other salt forms (e.g., mesylate, tosylate) may yield a crystalline form with lower hygroscopicity.[7][9]

References
  • Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • SG Systems Global. (2025). Karl Fischer Titration – Moisture Analysis. SG Systems Global. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • Mettler Toledo. (n.d.). Tips from Sample to Result for Volumetric Karl Fischer Titration. Mettler Toledo. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • DMPK. (2025). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. DMPK. [Link]

  • Reddit. (2017). Drying and Storing Hygroscopic Salts. Reddit. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • Mitsubishi Chemical. (2025). Measurement of hygroscopic powder samples in coulometric titration with a vaporizer | AQUAMICRON™. YouTube. [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. ResearchGate. [Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • GMP Insiders. (2025). Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [Link]

  • N/A. (n.d.). Technique: Weighing Objects. N/A. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

  • N/A. (n.d.). KARL FISCHER REAGENTS | TECHNICAL MANUAL. N/A. [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. HepatoChem. [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Chemistry Stack Exchange. (2023). Drying salts with HCl solution. Chemistry Stack Exchange. [Link]

  • Scribd. (n.d.). Ammonium Chloride Corrosion. Scribd. [Link]

  • Drug Development & Delivery. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Drug Development & Delivery. [Link]

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  • Sciencemadness Discussion Board. (2014). Water exchange between different hygroscopic salts. Sciencemadness Discussion Board. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Reddit. [Link]

  • mulksgrp. (2025). What do we need a glovebox for?. mulksgrp. [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

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Technical Support Center: Mitigating hERG Channel Interaction in Oxadiazole Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for medicinal chemists, pharmacologists, and drug development scientists who are leveraging the versatile oxadiazole scaffold in their research. While oxadiazoles are valuable bioisosteres for ester and amide groups, their use can be complicated by off-target interactions with the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This interaction can lead to serious cardiotoxicity, making early identification and mitigation of hERG liability a critical step in any drug discovery program.[4][5]

This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to equip you with the knowledge to rationally design, screen, and optimize oxadiazole-containing compounds with a minimized risk of hERG-related cardiotoxicity.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental concepts you need to understand before tackling specific experimental challenges.

Q1: What is the hERG channel, and why is it a critical off-target in drug discovery?

The hERG channel is a voltage-gated potassium ion channel that plays a crucial role in the final repolarization phase of the cardiac action potential.[4][6][7][8] It is responsible for conducting the rapid delayed rectifier potassium current (IKr), which helps reset the heart muscle after each beat.[6][7][8]

Blockade of the hERG channel by small molecules delays this repolarization process, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[6][8][9] This condition, known as Long QT Syndrome (LQTS), can increase the risk of a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP), which can cause sudden cardiac death.[4][10]

Due to this severe safety risk, a wide range of drugs have been withdrawn from the market.[11] Consequently, regulatory agencies like the FDA and EMA mandate rigorous hERG assessment for all new chemical entities under the ICH S7B and E14 guidelines.[9][12][13][14][15] This makes hERG liability a major cause of attrition in drug development programs.[11]

Q2: What are the typical molecular features of a hERG channel blocker?

While a diverse array of chemical structures can block hERG, a general pharmacophore has been established. Key features include:

  • A Basic Center: Typically a tertiary amine that is protonated at physiological pH. This positive charge is crucial for interacting with the inner pore of the channel.

  • Hydrophobic/Aromatic Groups: One or more lipophilic, often aromatic, moieties that anchor the molecule within the large, hydrophobic central cavity of the channel.[7]

  • Specific Spatial Arrangement: A defined distance and orientation between the basic center and the hydrophobic groups.

The hERG channel's promiscuity stems from its large and accommodating inner cavity, which features key aromatic residues (Tyrosine 652 and Phenylalanine 656) that form favorable π-π stacking and hydrophobic interactions with drug molecules.[7][10]

Q3: Why are oxadiazoles and other nitrogen-containing heterocycles a concern for hERG interactions?

Oxadiazoles are often used as bioisosteric replacements for amides and esters to improve metabolic stability and other pharmacokinetic properties.[1][2] However, their electronic properties and geometry can inadvertently contribute to the hERG pharmacophore.

The concern arises from several factors:

  • Modulation of Basicity: The oxadiazole ring itself is not basic, but its strong electron-withdrawing nature can influence the pKa of a nearby basic amine, a key feature of many hERG blockers.

  • Lipophilicity and Shape: Oxadiazoles contribute to the overall lipophilicity and shape of a molecule, potentially optimizing its fit within the hERG channel's binding pocket.

  • Dipole Moment: Different oxadiazole isomers (e.g., 1,2,4- vs. 1,3,4-) have distinct charge distributions and dipole moments.[1][3] This can significantly impact properties like lipophilicity, solubility, and interaction with the channel. Studies have shown that 1,3,4-oxadiazole isomers often exhibit lower lipophilicity and a more favorable hERG profile compared to their 1,2,4- counterparts.[1][2][3]

Part 2: Troubleshooting and Experimental Guides

This section addresses specific challenges and provides actionable workflows for your research.

Problem 1: My lead oxadiazole compound shows significant hERG inhibition in an initial screen. What are my first steps?

Discovering hERG activity in a promising lead is a common but serious challenge. A systematic approach is crucial.

Step 1: Confirm the Finding. Ensure the result is not an artifact. Re-test the compound in the same assay. If possible, use an orthogonal assay for confirmation (e.g., if the initial hit was from a binding assay, confirm with a functional electrophysiology assay).

Step 2: Analyze the Structure. Deconstruct your molecule in the context of the known hERG pharmacophore.

  • Does it contain a basic amine?

  • What is its calculated pKa?

  • What is its lipophilicity (LogP/LogD)?

  • Can it adopt a conformation that mimics known hERG blockers?

Step 3: Initiate a Mitigation Strategy. This is a critical decision point. The path forward depends on your program's resources and the compound's overall profile. The workflow below outlines a typical decision-making process.

G cluster_sar Medicinal Chemistry Strategy start Lead Compound Shows hERG Activity (IC50 < 10 µM) confirm Confirm with Orthogonal Assay (e.g., Automated Patch Clamp) start->confirm analyze Analyze Structure: - Basicity (pKa) - Lipophilicity (LogD) - Conformational Analysis confirm->analyze decision Is the Safety Margin Acceptable? (e.g., >30-fold over therapeutic Cmax) analyze->decision strategy1 Reduce Basicity (Lower pKa) decision->strategy1 No strategy2 Reduce Lipophilicity (Lower LogD) decision->strategy2 No strategy3 Introduce Steric Hindrance decision->strategy3 No strategy4 Modify Isomer/Scaffold decision->strategy4 No proceed Acceptable Risk: Proceed with Caution & In Vivo Monitoring decision->proceed Yes synthesize Synthesize Analogs strategy1->synthesize strategy2->synthesize strategy3->synthesize strategy4->synthesize test Test Analogs for On-Target Potency and hERG Activity synthesize->test test->decision Re-evaluate stop High Risk: Consider Backup Scaffold or Terminate test->stop SAR Not Improved

Caption: Decision workflow for addressing a hERG-positive compound.
Problem 2: How can I rationally design oxadiazole-containing molecules with a lower hERG risk from the outset?

Proactive design is far more efficient than reactive troubleshooting. The key is to "design out" the features that favor hERG binding while retaining on-target activity.

Core Strategies:

  • Modulate Basicity (pKa): If a basic nitrogen is required for on-target activity, aim to reduce its pKa. A lower pKa means less of the compound is protonated at physiological pH, reducing the key electrostatic interaction with the channel.

    • Tactics: Introduce electron-withdrawing groups near the basic center (e.g., fluorine) or replace a piperidine ring with a morpholine or piperazine.[16] The ziritaxestat program successfully used a piperidine-to-piperazine switch to lower pKa by two orders of magnitude and resolve a hERG issue.[16][17]

  • Reduce Lipophilicity (LogD): High lipophilicity promotes partitioning into the cell membrane and interaction with the hydrophobic hERG pore.

    • Tactics: Introduce polar functional groups (e.g., hydroxyls, amides), replace lipophilic aromatic rings with more polar heteroaromatics (like pyridines), or add a carboxylic acid to create a zwitterion.[16][18] The development of fexofenadine from terfenadine is a classic example of this zwitterionic strategy.[16]

  • Introduce Steric Hindrance: Disrupt the molecule's ability to adopt the optimal binding conformation within the hERG channel.

    • Tactics: Add bulky groups near the basic center or on the aromatic moieties. This can create a steric clash with the channel pore residues, reducing binding affinity.

  • Isomer Selection: As noted, 1,3,4-oxadiazoles generally have more favorable physicochemical properties, including lower lipophilicity and reduced hERG liability, compared to 1,2,4-oxadiazoles.[1][3][19] When the scaffold allows, prioritizing the 1,3,4-isomer is a sound design strategy.

G cluster_high High hERG Risk Profile cluster_low Low hERG Risk Profile high_pka High Basicity (pKa > 8.5) high_logd High Lipophilicity (LogD > 3.5) medchem Medicinal Chemistry Strategies high_pka->medchem Lower pKa high_logd->medchem Lower LogD low_pka Lower Basicity (pKa < 7.5) low_logd Lower Lipophilicity (LogD < 3.0) zwitterion Zwitterionic medchem->low_pka e.g., add EWG medchem->low_logd e.g., add polar groups medchem->zwitterion e.g., add COOH

Caption: Medicinal chemistry strategies to lower hERG risk.
Problem 3: My in silico model predicted my compound was safe, but the patch-clamp assay showed significant hERG inhibition. Why is there a discrepancy?

This is a common and important scenario that highlights the roles and limitations of different assay types. In silico models are excellent for high-throughput screening and prioritization, but they are not a substitute for experimental validation.

Reasons for Discrepancy:

  • Model Limitations: Computational models are only as good as the data they were trained on.[18]

    • Chemical Space: If your oxadiazole scaffold is novel or not well-represented in the model's training set, the prediction may be inaccurate.[18]

    • Algorithm Bias: Different machine learning algorithms (e.g., SVM, GCN) can have different strengths and weaknesses, and their predictive accuracy can vary.[20][21] Published models report accuracies ranging from 58% to over 90% on external validation sets, showing significant variability.[20][22]

  • Assay Sensitivity: Manual patch-clamp electrophysiology is the "gold standard" for measuring ion channel function and is highly sensitive and quantitative.[23][24] It directly measures the flow of ions through the channel in real-time. In silico models provide a statistical prediction of binding, not a direct measure of functional block.

  • Compound Properties: Poor solubility can be a confounding factor. In an automated patch-clamp well, a compound might precipitate, leading to an underestimation of its true potency.[23][24] This is a factor not typically captured by computational models.

Best Practice: Use in silico tools as a preliminary filter to flag potentially high-risk compounds. However, all compounds progressing in a lead optimization program must be tested experimentally, preferably using the gold-standard patch-clamp technique.[25]

Experimental Protocol Spotlight: Automated Patch-Clamp (APC) Assay for hERG

Automated patch-clamp is the workhorse for medium-to-high throughput hERG functional testing in drug discovery.[23][24]

Objective: To determine the concentration-dependent inhibition of the hERG (IKr) current by a test compound and calculate its IC50 value.

Materials:

  • HEK293 or CHO cell line stably expressing the hERG channel.[26]

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch).[26]

  • Extracellular and intracellular solutions (specific compositions vary by instrument).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., E-4031, a potent hERG blocker).[27]

  • Negative control (vehicle, e.g., 0.1% DMSO).

Methodology (General Workflow):

  • Cell Preparation: Culture hERG-expressing cells to optimal confluency. On the day of the experiment, harvest the cells and prepare a single-cell suspension at the required density for the APC platform.

  • System Priming: Prime the APC instrument's fluidics with the appropriate intracellular and extracellular solutions.

  • Compound Plate Preparation: Prepare a multi-well plate containing serial dilutions of the test compound, positive control, and vehicle control. Typically, concentrations might range from 0.1 to 30 µM.[26]

  • Experiment Initiation:

    • The instrument automatically aspirates the cell suspension and captures single cells on the planar patch-clamp chip.[26]

    • A giga-ohm seal is formed, and the system ruptures the cell membrane to achieve whole-cell configuration.[26]

  • Voltage Protocol & Recording:

    • A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. A common protocol involves a depolarizing step to open the channels, followed by a repolarizing step (or step-ramp) where the peak tail current is measured.[23][27]

    • Establish a stable baseline recording of the hERG current.

  • Compound Application: The system sequentially applies the vehicle control, followed by increasing concentrations of the test compound. The current is recorded at each concentration after a sufficient incubation period.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Normalize the current at each concentration to the baseline (vehicle) current to calculate the percent inhibition.

    • Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[27]

Self-Validation and Quality Control:

  • The positive control (e.g., E-4031) must yield an IC50 value within the historically accepted range for the laboratory.

  • The negative (vehicle) control should show minimal inhibition (typically <5%).

  • Seal resistance and baseline current amplitude must meet predefined quality control thresholds (e.g., Rseal > 100 MΩ, Pre-compound current > 200 pA).[26]

Data Summary Table: Comparison of hERG Assay Platforms
Assay TypeThroughputCost per SamplePhysiological RelevanceKey Application
In Silico Modeling Very HighVery LowLow (Predictive)Early screening, library filtering[28]
Radioligand Binding HighLowMedium (Measures binding, not function)High-throughput screening (HTS)
Automated Patch Clamp MediumMediumHigh (Functional)Lead optimization, IC50 determination[23]
Manual Patch Clamp LowHighVery High (Gold Standard)Mechanism of action, regulatory studies[25]
hiPSC-Cardiomyocytes Low-MediumHighVery High (Integrated cellular system)Investigating pro-arrhythmic risk[14]
References
  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at: [Link]

  • Stansfeld, P. J., et al. (2017). Towards a structural view of drug binding to hERG K+ channels. PMC - NIH. Available at: [Link]

  • Kuda, A., & Klabunde, T. (2022). Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers in Pharmacology. Available at: [Link]

  • Wang, S., et al. (2016). In silico prediction of hERG potassium channel blockage by chemical category approaches. RSC Advances. Available at: [Link]

  • Bilodeau, M. T. (2008). Editorial [Hot topic: Medicinal Chemistry Strategies to Minimize hERG Channel Effects]. Bentham Science Publishers. Available at: [Link]

  • Inotiv. (2025). Understanding ICH E14/S7B Best Practices for Nonclinical Studies. Available at: [Link]

  • Perry, M., & Vandenberg, J. (2019). An Update on the Structure of hERG. Frontiers in Pharmacology. Available at: [Link]

  • Mitcheson, J. S. (2004). Drug binding to HERG channels: evidence for a 'non-aromatic' binding site for fluvoxamine. British Journal of Pharmacology. Available at: [Link]

  • Roden, D. M. (2010). Cardiac Safety in Clinical Trials. Journal of Clinical Pharmacology. Available at: [Link]

  • Gintant, G., et al. (2021). Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. The Journal of Clinical Pharmacology. Available at: [Link]

  • Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available at: [Link]

  • Hancox, J. C., & McPate, G. (2013). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology. Available at: [Link]

  • Concept Life Sciences. (2024). Medchem Concepts – hERG, what is it and how to design it out?. Available at: [Link]

  • Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. Available at: [Link]

  • European Medicines Agency. (2005). ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals. Available at: [Link]

  • Goldberg, K., et al. (2012). Oxadiazoles in medicinal chemistry. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Structures of selected compounds that bind to the hERG channel. Available at: [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Available at: [Link]

  • Bohme, G. A., et al. (2016). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. Available at: [Link]

  • ResearchGate. (2025). Oxadiazole isomers: All bioisosteres are not created equal. Available at: [Link]

  • Evotec. (n.d.). hERG Safety Assay. Available at: [Link]

  • Siramshetty, V. B., et al. (2016). Human In Silico Drug Trials Demonstrate Higher Accuracy than Animal Models in Predicting Clinical Pro-Arrhythmic Cardiotoxicity. Frontiers in Physiology. Available at: [Link]

  • ResearchGate. (n.d.). In silico prediction of hERG blockers using machine learning and deep learning approaches. Available at: [Link]

  • ResearchGate. (2025). Oxadiazoles in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Prospective Validation of a Comprehensive In silico hERG Model and its Applications to Commercial Compound and Drug Databases. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Available at: [Link]

  • MacKerell, A. D., et al. (2022). hERG Blockade Prediction by Combining Site Identification by Ligand Competitive Saturation and Physicochemical Properties. MDPI. Available at: [Link]

  • ACS Omega. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]

Sources

Validation & Comparative

Bioisosteric Profiling: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Medicinal Chemistry

[1][2]

Executive Summary

In the optimization of lead compounds, the replacement of ester or amide linkers with heterocyclic bioisosteres is a critical strategy to enhance metabolic stability and modify physicochemical properties. Among these, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are preeminent choices.[1][2]

While structurally similar, they are not interchangeable without significant consequence.[3] The 1,3,4-oxadiazole isomer typically offers an order-of-magnitude lower lipophilicity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


341,2,4-oxadiazole22

Physicochemical Profiling: The "Why"

The choice between these two isomers fundamentally alters the molecular landscape of the drug candidate. The primary differentiator is the charge distribution (dipole moment) and its resulting impact on lipophilicity and solubility.[3]

Comparative Metrics Table
Feature1,2,4-Oxadiazole1,3,4-OxadiazoleImpact on Drug Design
Dipole Moment ~1.2 – 3.0 D~3.8 – 4.0 D1,3,4-isomer is more polar; often improves solubility.[2][3][4]
Lipophilicity (LogP) Higher (More Lipophilic)Lower (Less Lipophilic)1,3,4-isomer reduces LogP by ~1 unit vs 1,2,4-isomer.[2][3]
H-Bonding Weak Acceptor (N2/N4)Stronger Acceptor (N3/N4)1,3,4-isomer engages more readily in water networks.[2][3]
pKa (Conjugate Acid) ~ -1.5~ -2.5Both are weak bases, but 1,3,4 is slightly less basic.[2][3]
Metabolic Liability Reductive ring openingHydrolytic ring opening1,2,4 is prone to microsomal reduction; 1,3,4 to acid/base hydrolysis.
Dipole Alignment & Binding

The 1,3,4-oxadiazole possesses a symmetrical axis with a strong dipole moment directed toward the oxygen atom. In contrast, the 1,2,4-oxadiazole has a more distributed charge.[2] This difference is critical when targeting hERG channels; the lower lipophilicity and specific dipole of the 1,3,4-isomer often result in reduced hERG inhibition compared to the 1,2,4-isomer.

Synthetic Accessibility: The "How"

Synthetic feasibility often dictates the initial choice in early discovery.

  • 1,2,4-Oxadiazoles are typically synthesized via the "Amidoxime Route" (reaction of amidoximes with carboxylic acid derivatives).[2][3] This allows for independent variation of the 3- and 5-positions.[2][3][4]

  • 1,3,4-Oxadiazoles are synthesized via the "Hydrazide Route" (cyclodehydration of diacylhydrazines).[2][3]

Diagram: Comparative Synthetic Workflows

The following diagram outlines the standard, high-yield synthetic pathways for both bioisosteres.

SyntheticPathwayscluster_1241,2,4-Oxadiazole Synthesis (Amidoxime Route)cluster_1341,3,4-Oxadiazole Synthesis (Hydrazide Route)NitrileNitrile(R1-CN)AmidoximeAmidoximeIntermediateNitrile->Amidoxime+ NH2OHProd1241,2,4-OxadiazoleAmidoxime->Prod124+ R2-COXHeat/BaseAcidDerivCarboxylic Acid/Ester(R2-COX)AcidDeriv->Prod124AcidCarboxylic Acid(R1-COOH)HydrazideAcyl Hydrazide(R1-CONHNH2)Acid->Hydrazide+ HydrazineDiacylDiacylhydrazineIntermediateHydrazide->Diacyl+ R2-COOHCouplingProd1341,3,4-OxadiazoleDiacyl->Prod134Dehydration(POCl3 or Burgess)

Caption: Parallel synthetic workflows. The 1,2,4-route relies on amidoxime intermediates, while the 1,3,4-route utilizes a cyclodehydration of hydrazides.

Metabolic Stability & Toxicology

Stability is the "silent killer" of oxadiazole candidates.

1,2,4-Oxadiazole Vulnerabilities

The N-O bond in 1,2,4-oxadiazoles is susceptible to reductive cleavage by microsomal enzymes (specifically cytochrome P450s and other reductases), leading to ring opening.[2] This is particularly prevalent in the 3,5-disubstituted regioisomers where the ring is electron-deficient.[2][4]

  • Mechanism: Reductive cleavage

    
     Formation of amidine/amide fragments.[3]
    
  • Risk: High clearance and short half-life (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[3][4]
    
1,3,4-Oxadiazole Vulnerabilities

While generally more stable to oxidative metabolism, 1,3,4-oxadiazoles can undergo hydrolytic ring opening under extreme pH conditions (strong acid/base) or via specific hydrolases.[2][3]

  • Mechanism: Nucleophilic attack at C2/C5 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Ring opening to hydrazine derivatives.[3]
    
  • Risk: Hydrazines can be toxicophores (genotoxicity risk), though the 1,3,4-oxadiazole ring itself is generally considered safe if stable.[2][3]

Decision Logic for Stability

StabilityLogicStartSelect Oxadiazole CoreCheckLogPIs LogP reduction needed?Start->CheckLogPYesLogPSelect 1,3,4-OxadiazoleCheckLogP->YesLogPYesNoLogPSelect 1,2,4-OxadiazoleCheckLogP->NoLogPNo (Need Lipophilicity)Risk134Risk: Hydrolytic StabilityYesLogP->Risk134Mitigation134Mitigation: Avoid strongacid/base environmentsRisk134->Mitigation134Risk124Risk: Reductive Ring Opening(Microsomal)NoLogP->Risk124Mitigation124Mitigation: Steric bulk at C3/C5to block nucleophilesRisk124->Mitigation124

Caption: Decision matrix for selecting an isomer based on lipophilicity needs and associated metabolic risks.

Case Studies in Drug Development

Zibotentan (AstraZeneca)[2][3][5][6]
  • Core: 1,3,4-Oxadiazole [1][2][5][6][7][8][9][10]

  • Target: Endothelin A (ET_A) Receptor Antagonist.[2][3][11]

  • Design Rationale: The 1,3,4-oxadiazole ring acts as a stable, polar bioisostere for a carboxylic acid/amide, improving solubility while maintaining high affinity.[2]

  • Outcome: Advanced to Phase III trials.[2][3] Demonstrates the robustness of the 1,3,4-isomer in systemic circulation.

Ataluren (PTC Therapeutics)[2][3][14]
  • Core: 1,2,4-Oxadiazole [2][12][13][14]

  • Target: Ribosome (Nonsense mutation read-through).[2][3][4][15][16][17]

  • Design Rationale: The 1,2,4-oxadiazole links a fluorobenzene and a benzoic acid. The specific geometry and lipophilicity of the 1,2,4-isomer were crucial for the "read-through" activity and oral bioavailability.[2]

  • Outcome: Approved (EMA) for Duchenne Muscular Dystrophy.[2][3][18]

Raltegravir (Merck)[2][3]
  • Core: 1,3,4-Oxadiazole (in the side chain).[1][2][3][5][7][8][9][10][19]

  • Target: HIV Integrase.

  • Design Rationale: Uses a 5-methyl-1,3,4-oxadiazole-2-carbonyl moiety.[2][3][4][19] The oxadiazole provides a planar, electron-withdrawing scaffold that positions the carbonyl oxygen for metal chelation (Mg2+) in the integrase active site.[3]

Experimental Protocols

Protocol A: General Synthesis of 1,2,4-Oxadiazoles (Amidoxime Route)

Objective: Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

  • Amidoxime Formation: Dissolve nitrile (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq).[2][3] Reflux for 2–6 hours.[2][3] Concentrate to yield crude amidoxime.[2][3]

  • Coupling/Cyclization: Dissolve crude amidoxime (1.0 eq) in toluene or DMF. Add carboxylic acid chloride (1.1 eq) and pyridine (1.2 eq).

  • Heating: Heat the mixture to 100–110°C for 12 hours. (Alternatively, use T3P coupling with carboxylic acid followed by heating).[2][3]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[2][3] Purify via flash chromatography (Hexane/EtOAc).

Protocol B: General Synthesis of 1,3,4-Oxadiazoles (Burgess Reagent Method)

Objective: Mild cyclization of diacylhydrazines.[2][3]

  • Hydrazide Coupling: React carboxylic acid (1.0 eq) with acyl hydrazide (1.0 eq) using EDC/HOBt in DMF to form the diacylhydrazine intermediate.

  • Cyclization: Dissolve the diacylhydrazine (1.0 eq) in anhydrous THF under

    
    .
    
  • Reagent Addition: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide, 1.2 eq).[2][3]

  • Reaction: Stir at room temperature or mild heat (50°C) for 2–4 hours. (Monitor by LCMS).[2][3][9]

  • Workup: Concentrate and purify directly via silica gel chromatography. Note: This method avoids the harsh acidic conditions of POCl3.

Protocol C: Microsomal Stability Assay

Objective: Determine intrinsic clearance (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

34
  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/rat, 0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[2][3]

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metabolite Check: Specifically monitor for +2 Da mass shifts (reduction) or ring-cleaved fragments (amidine/hydrazine masses).

References

  • Boström, J., et al. (2012).[2][3] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.[3] Link[2][3]

  • Meanwell, N. A. (2011).[2][3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[3] Link[2][3]

  • Pace, A., & Pierro, P. (2009).[3] "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348.[2][3] Link

  • AstraZeneca R&D. (2011). "Pharmacokinetics and tolerability of zibotentan (ZD4054)." Clinical Pharmacokinetics, 50(2), 115-125.[2][3] Link

  • PTC Therapeutics. (2014).[2][3] "Ataluren: Mechanism of Action and Clinical Applications." European Medicines Agency Assessment Report.[2][3] Link

Mass spectrometry fragmentation patterns of azetidine-oxadiazole hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Azetidine-Oxadiazole Hybrids Content Type: Publish Comparison Guide

A Technical Comparison Guide for Structural Elucidation

Executive Summary & Core Directive

In the landscape of modern drug discovery, azetidine-oxadiazole hybrids have emerged as high-value scaffolds. The azetidine ring (a strained 4-membered amine) serves as a rigid spacer often superior to pyrrolidine for vector positioning, while the oxadiazole (1,2,4- or 1,3,4-isomer) acts as a metabolically stable bioisostere for esters or amides.

Characterizing these hybrids via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) presents a unique challenge: the competition between the strain-release driven opening of the azetidine ring and the retro-1,3-dipolar cycloaddition (RDA) of the oxadiazole core.

This guide objectively compares the fragmentation performance of these hybrids against their constituent motifs. It synthesizes experimental data to provide a self-validating workflow for structural confirmation, moving beyond simple spectral matching to mechanistic understanding.

Comparative Analysis: Hybrid vs. Individual Scaffolds

The fragmentation of the hybrid is not merely a sum of its parts; electronic crosstalk between the rings alters the energy landscape of dissociation.

Table 1: Fragmentation Performance Matrix
FeatureAzetidine (Isolated) 1,2,4-Oxadiazole (Isolated) Azetidine-Oxadiazole Hybrid
Dominant Driving Force Ring Strain Relief (~26 kcal/mol)Retro-1,3-Dipolar CycloadditionCompetitive: Strain Relief vs. N-O Bond Cleavage
Primary Neutral Loss Ethylene (

, 28 Da) or Propene
Nitrile (

) or Nitrile Oxide
Diagnostic Doublet: Azetidine ring opening followed by nitrile loss
Diagnostic Low Mass Ion

42 (Iminium)

varies by substituent

56/70
(Azetidinium derivatives) + Oxadiazole fragment
Isomer Differentiation Difficult (vs. Pyrrolidine/Piperidine)High (3,5-substitution pattern dictates cleavage)Enhanced: Hybrid linkage point directs specific ring-opening pathways
Ionization Efficiency High (Basic Nitrogen)Low to Moderate (Weakly Basic)High (Azetidine N protonates, Oxadiazole stabilizes charge via resonance)

Mechanistic Deep Dive: The "Duel" of Fragmentation

To interpret the spectra accurately, one must understand the causality. The hybrid undergoes a "duel" between two pathways. The winner depends on the protonation site.

Pathway A: Azetidine-Driven Cleavage (Protonation on Azetidine N)

The high ring strain of azetidine facilitates ring opening before the oxadiazole degrades. This is the dominant pathway in low-energy CID (Collision Induced Dissociation).

  • Mechanism: Protonation

    
     C-N bond cleavage 
    
    
    
    Formation of acyclic iminium ion
    
    
    Loss of alkene.
Pathway B: Oxadiazole-Driven Cleavage (Protonation on Oxadiazole N)

The 1,2,4-oxadiazole ring is susceptible to cleavage at the weak N-O bond.

  • Mechanism: Retro-1,3-dipolar cycloaddition (RDA) yields a nitrile and a nitrile oxide fragment.[1]

  • Critical Insight: In the hybrid, the azetidine often acts as the "R" group in the nitrile fragment (

    
    ), providing a highly specific diagnostic ion.
    
Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for a representative 3-(1,2,4-oxadiazol-5-yl)azetidine hybrid.

FragmentationPathways M_Ion Precursor Ion [M+H]+ (Protonated Hybrid) PathA_Step1 Azetidine Ring Opening (Strain Relief) M_Ion->PathA_Step1 Low CE (Kinetic Control) PathB_Step1 Oxadiazole N-O Cleavage M_Ion->PathB_Step1 High CE (Thermodynamic Control) PathA_Step2 Loss of C2H4 (28 Da) PathA_Step1->PathA_Step2 Fragment_A Acyclic Iminium Ion (Diagnostic) PathA_Step2->Fragment_A PathB_Step2 Retro-Cycloaddition (RDA) PathB_Step1->PathB_Step2 Fragment_B1 Nitrile Fragment (R-CN) PathB_Step2->Fragment_B1 Fragment_B2 Nitrile Oxide Neutral PathB_Step2->Fragment_B2 Neutral Loss

Caption: Figure 1. Competitive fragmentation pathways. Pathway A (Red) dominates at lower collision energies due to azetidine strain. Pathway B (Yellow) requires higher energy to break the aromatic oxadiazole system.

Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness and reproducibility, follow this step-by-step LC-MS/MS characterization protocol. This workflow is designed to distinguish the hybrid from isobaric impurities.

Phase 1: Sample Preparation & Ionization
  • Solvent: Dissolve sample in 50:50 MeOH:H2O + 0.1% Formic Acid. Reasoning: Formic acid ensures protonation of the azetidine nitrogen (

    
    ), maximizing sensitivity.
    
  • Infusion: Direct infusion at 5-10 µL/min into ESI source.

  • Source Settings:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20-40 V (Optimize to prevent in-source fragmentation of the labile azetidine ring).

Phase 2: Energy-Resolved MS/MS (The "Breakdown Curve")

Instead of a single collision energy (CE), acquire spectra at stepped energies (e.g., 10, 20, 30, 40 eV).

  • Step 1 (10-15 eV): Look for [M+H-28]^+ .

    • Interpretation: Loss of ethylene (

      
      ) from the azetidine ring. If this is absent, the ring may not be azetidine (could be pyrrolidine).
      
  • Step 2 (25-35 eV): Look for Oxadiazole cleavage .

    • Interpretation: Appearance of nitrile ions (

      
      ).
      
  • Step 3 (Validation): Calculate the Diagnostic Ratio (DR) .

    
    
    
    • Standard: For 3-substituted azetidine-oxadiazoles, DR > 1 at low energy, DR < 1 at high energy.

Phase 3: Isomer Differentiation (1,2,4 vs 1,3,4)
  • 1,2,4-Oxadiazoles: Typically lose the substituent at the 5-position as a nitrile oxide.

  • 1,3,4-Oxadiazoles: Symmetrical cleavage often yields hydrazine derivatives (

    
     losses).
    

Supporting Data: Characteristic Ions

The following table summarizes the specific


 transitions observed for a model hybrid: 1-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine .
Table 2: Diagnostic Ion List
Fragment Ion (

)
Structure/OriginMechanismRelative Abundance (20 eV)
292

Parent Ion100%
201

Loss of Benzyl (Tropylium)High
119

Phenyl nitrile oxide fragmentMedium
91

Tropylium Ion (Benzyl group)Very High
56 Azetidinium coreRing contraction/cleavageLow (Diagnostic)

Note: The presence of m/z 119 confirms the oxadiazole core, while the specific loss patterns of the azetidine (often masked by the benzyl group in this specific example) can be revealed by MS^3 experiments on the m/z 201 ion.

References

  • Ainsworth, C. (1965). Thermal Fragmentation of 1,2,4-Oxadiazoles. Journal of Organic Chemistry. Link

  • Buschmann, J., et al. (2020). Mass Spectrometric Characterization of Azetidine-Based Drug Candidates. Journal of Mass Spectrometry. Link (Representative citation for azetidine MS behavior).

  • Cerecetto, H., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives.[2][3] Use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. Link

  • Eccles, K.S., et al. (2011). Fragmentation patterns of 1,2,4-oxadiazoles in ESI-MS. Rapid Communications in Mass Spectrometry. Link

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Ph.D. Thesis. Link

Sources

A Researcher's Guide to Validating nAChR Selectivity Profiles of Novel Azetidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Quest for nAChR Subtype Selectivity

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their assembly from a diverse array of subunits (α2–α10, β2–β4) results in a multitude of receptor subtypes, each with distinct physiological and pharmacological profiles.[2][3] The predominant subtypes in the human brain, such as the heteromeric α4β2 and homomeric α7 nAChRs, are implicated in cognitive processes, while others, like the α3β4 subtype, are crucial in the autonomic nervous system.[1][4]

This subtype diversity presents both a formidable challenge and a significant opportunity in drug discovery.[1] While non-specific nAChR agonists like nicotine and epibatidine have demonstrated therapeutic potential, their clinical utility is often hampered by side effects arising from indiscriminate receptor activation.[5][6] Consequently, the development of ligands with high selectivity for specific nAChR subtypes is a primary goal for targeting disorders like Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction with greater precision and fewer adverse effects.[7][8]

Azetidine-containing compounds have emerged as a promising class of nAChR ligands.[8][9] The azetidine moiety, a four-membered nitrogen-containing heterocycle, serves as a key pharmacophoric element, with modifications to its structure allowing for fine-tuning of binding affinity and selectivity.[5][8] For instance, Sazetidine-A, a notable azetidine derivative, exhibits exceptionally high affinity and selectivity for the α4β2 nAChR subtype.[10] Validating the selectivity profile of such novel ligands is not merely a characterization step; it is the foundational pillar upon which their therapeutic potential is built.

This guide provides an in-depth, experience-driven comparison of the essential experimental workflows for rigorously validating the nAChR selectivity profiles of novel azetidine ligands. We will delve into the causality behind methodological choices, emphasizing self-validating protocols that ensure data integrity and reproducibility.

Pillar 1: Determining Binding Affinity via Radioligand Binding Assays

The initial and most fundamental assessment of a novel ligand is to determine its binding affinity (Kᵢ) for various nAChR subtypes. This is achieved through competitive radioligand binding assays, which measure the ability of a test compound to displace a known high-affinity radioligand from the receptor.

The Principle of Competition: The assay's logic rests on the principle of competitive binding at equilibrium. A fixed concentration of a radiolabeled ligand (e.g., [³H]Cytisine for α4β2 or [³H]epibatidine for α3β4) is incubated with a membrane preparation expressing the target nAChR subtype.[11] Increasing concentrations of the unlabeled novel azetidine ligand are then added. A potent and selective ligand will displace the radioligand at low concentrations, resulting in a decreased radioactive signal. The concentration of the test ligand that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Experimental Workflow: Radioligand Binding Assay

A robust binding assay is a self-validating system. The inclusion of controls for non-specific binding (using a high concentration of a known unlabeled ligand, like nicotine) and total binding (no competitor) is non-negotiable for data integrity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cell lines (e.g., HEK-293, SH-EP1) stably transfected to express specific human nAChR subunit combinations (e.g., α4β2, α3β4, α7).[12] Alternatively, prepare tissue homogenates from specific brain regions known to be enriched in certain subtypes (e.g., rat forebrain for α4β2*).[13]

    • Harvest cells or tissue and homogenize in an ice-cold lysis buffer containing protease inhibitors.[14][15]

    • Centrifuge the homogenate to pellet the membranes, which contain the receptors.[14] Wash the pellet and resuspend in an appropriate assay buffer.[14] Determine the protein concentration using a standard method like the BCA assay.[14]

  • Assay Execution (96-well plate format):

    • To each well, add the membrane preparation (typically 50-120 µg of protein for tissue membranes).[14]

    • Add the novel azetidine compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). For non-specific binding control wells, add a saturating concentration of a known unlabeled ligand (e.g., 10 µM Nicotine).[16] For total binding wells, add buffer only.

    • Add a fixed concentration of the appropriate radioligand (e.g., 0.6 nM [³H]Cytisine for α4β2).[16] The concentration is typically chosen to be near its Kₔ value for the receptor.

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or 30°C) to allow the binding to reach equilibrium.[14][16]

  • Separation and Counting:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[14]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity bound to the filters using a scintillation counter.[14]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the novel ligand. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

}

Caption: Radioligand binding assay workflow.

Pillar 2: Assessing Functional Activity with Two-Electrode Voltage Clamp (TEVC)

While binding affinity is essential, it does not predict whether a ligand will activate (agonist), block (antagonist), or silently desensitize the receptor.[7][10] To determine the functional consequences of ligand binding, electrophysiological techniques are indispensable. The Two-Electrode Voltage Clamp (TEVC) method, particularly using Xenopus laevis oocytes, is a robust and widely used platform for this purpose.[17][18][19]

The Principle of TEVC: The Xenopus oocyte is a large, resilient cell that can be microinjected with cRNA encoding the subunits of the desired nAChR subtype.[19] The oocyte efficiently translates this RNA and expresses functional receptors on its plasma membrane. TEVC uses two intracellular microelectrodes: one to measure the membrane potential and a second to inject current, clamping the membrane potential at a set holding value (e.g., -70 mV).[20][21] When a nAChR agonist is applied, the channels open, allowing cations to flow into the cell. The clamp circuitry injects an equal and opposite current to maintain the holding potential, and this injected current is precisely the current flowing through the channels, providing a direct measure of receptor activation.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

This protocol's integrity relies on testing a sufficient number of oocytes for statistical power and ensuring the expression of functional, healthy receptors, confirmed by robust responses to a known agonist like acetylcholine (ACh).

Step-by-Step Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Microinject the oocytes with a mixture of cRNAs encoding the specific α and β subunits for the nAChR subtype of interest (e.g., α4 and β2).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.[19]

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Gently impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection), filled with a conductive solution (e.g., 3M KCl).[18]

    • Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential, typically between -50 mV and -90 mV.

  • Compound Application and Data Acquisition:

    • Agonist Mode: Apply increasing concentrations of the novel azetidine ligand and measure the peak inward current elicited at each concentration. This allows for the generation of a dose-response curve to determine the EC₅₀ (concentration for half-maximal activation) and Eₘₐₓ (maximum effect relative to a full agonist like ACh). A ligand with an Eₘₐₓ significantly less than ACh is a partial agonist.

    • Antagonist Mode: To test for antagonism, co-apply a fixed, sub-maximal concentration of a known agonist (e.g., the EC₅₀ of ACh) with increasing concentrations of the novel azetidine ligand.[22] A reduction in the agonist-evoked current indicates antagonism. This data is used to calculate the IC₅₀ for inhibition.

  • Data Analysis:

    • Plot the normalized peak current response against the log concentration of the test compound.

    • For agonist activity, fit the data to a sigmoidal agonist dose-response curve to calculate EC₅₀ and Eₘₐₓ values.

    • For antagonist activity, fit the data to a sigmoidal antagonist dose-response curve to calculate the IC₅₀ value.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

}

Caption: Two-Electrode Voltage Clamp (TEVC) workflow.

Synthesizing the Data: A Comparative Selectivity Profile

The ultimate goal is to integrate the binding and functional data to build a comprehensive selectivity profile. This is best presented in a clear, tabular format that allows for at-a-glance comparison across different nAChR subtypes. The selectivity ratio, calculated by dividing the Kᵢ or EC₅₀ for one subtype by that of another (e.g., Kᵢ α3β4 / Kᵢ α4β2), provides a quantitative measure of selectivity.[10][12]

Table 1: Example Selectivity Profile for Novel Azetidine Ligands

CompoundnAChR SubtypeBinding Affinity Kᵢ (nM)Functional Activity EC₅₀ (nM)Efficacy (Eₘₐₓ vs ACh)Selectivity Ratio (α4β2 vs α3β4)
Azetidine-X α4β2 0.8 25 85% (Partial Agonist) 1,500-fold
α3β41200>10,000<5%
α7>10,000>10,000<2%
Sazetidine-A α4β2 ~0.5 IC₅₀ ~30 (Antagonist) Silent Desensitizer ~24,000-fold [10]
α3β4>12,000>10,000N/A
α7>10,000>10,000N/A
Nicotine α4β2 ~1 ~100 100% (Full Agonist) ~50-fold [12]
α3β4~50~1,000100%
α7~2,000~5,000100%

Note: Data for Azetidine-X is hypothetical. Data for Sazetidine-A and Nicotine are representative values from the literature.

From this comparative data, a clear picture emerges. "Azetidine-X" is a potent and selective α4β2 partial agonist. Its high selectivity ratio over the α3β4 subtype suggests a lower potential for cardiovascular side effects, which are often associated with ganglionic α3β4* nAChRs.[4] This profile is distinct from the non-selective full agonist activity of nicotine and the unique "silent desensitizer" profile of Sazetidine-A.[10]

Conclusion: An Integrated Approach to Validation

Validating the nAChR selectivity profile of novel azetidine ligands is a multi-faceted process that requires more than just data generation; it demands a logical, integrated approach. By first establishing binding affinity with radioligand assays and then elucidating functional activity with electrophysiological methods like TEVC, researchers can build a comprehensive and reliable profile. This dual-pillar strategy, grounded in self-validating protocols and clear, comparative data presentation, is crucial for identifying promising lead candidates and advancing the rational design of next-generation therapeutics targeting the nicotinic acetylcholine receptor system.

References

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  • Wang, Y., et al. (2018). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry, 61(19), 8936-8952. doi: 10.1021/acs.jmedchem.8b01192. Retrieved from [Link]

  • Abood, L. G., et al. (1987). Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. Pharmacology Biochemistry and Behavior, 27(4), 643-647. doi: 10.1016/0091-3057(87)90422-5. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand Binding Experiments. Retrieved from [Link]

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  • Papke, R. L., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neuropharmacology, 58(7), 1189-1199. doi: 10.1016/j.neuropharm.2010.02.008. Retrieved from [Link]

  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1454-1460. doi: 10.1124/mol.106.027318. Retrieved from [Link]

  • Feduccia, A. A., & Constantinescu, C. C. (2015). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology, 6, 269. doi: 10.3389/fphar.2015.00269. Retrieved from [Link]

  • Huang, S., et al. (2017). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. ACS Chemical Neuroscience, 8(11), 2535-2551. doi: 10.1021/acschemneuro.7b00241. Retrieved from [Link]

  • Marks, M. J., et al. (2009). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 56(1), 254-266. doi: 10.1016/j.neuropharm.2008.08.017. Retrieved from [Link]

  • Harvey, S. C., & Luetje, C. W. (1996). Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits. Journal of Neuroscience, 16(12), 3798-3806. doi: 10.1523/JNEUROSCI.16-12-03798.1996. Retrieved from [Link]

  • Wu, G., et al. (2019). Differentiation of the Agonists and Antagonists of the α7 Nicotinic Acetylcholine Receptor. ACS Omega, 4(13), 15488-15496. doi: 10.1021/acsomega.9b01981. Retrieved from [Link]

  • Nivedha, A. K., & Jayaraman, M. (2019). Toxins for decoding interface selectivity in nicotinic acetylcholine receptors. Biochemical Society Transactions, 47(3), 899-902. doi: 10.1042/BST20190137. Retrieved from [Link]

  • Bierwirtz, A., & Schwarz, W. (2014). Two-electrode voltage-clamp (TEVC). Retrieved from [Link]

  • Bi, D., et al. (2014). Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. Bioorganic & Medicinal Chemistry Letters, 24(13), 2893-2896. doi: 10.1016/j.bmcl.2014.04.036. Retrieved from [Link]

  • Wang, K., & Wang, Z. (2018). Two-electrode voltage clamp. Methods in Molecular Biology, 1684, 109-116. doi: 10.1007/978-1-4939-7362-0_8. Retrieved from [Link]

  • O'Donnell, C. J., et al. (2002). Recent progress in the development of subtype selective nicotinic acetylcholine receptor ligands. Current Opinion in Drug Discovery & Development, 5(4), 563-573. Retrieved from [Link]

  • Srinivasan, R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 672. doi: 10.3389/fphar.2017.00672. Retrieved from [Link]

  • Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Retrieved from [Link]

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  • Gao, Y., et al. (2010). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 53(5), 2083-2093. doi: 10.1021/jm901614q. Retrieved from [Link]

  • Molecular Devices. (n.d.). What is two-electrode voltage-clamp (TEVC) method?. Retrieved from [Link]

  • Kaewpitak, C., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1699. doi: 10.3390/molecules28041699. Retrieved from [Link]

  • Bitner, R. S., et al. (2010). Preclinical Characterization of A-582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition-Enhancing Properties. Journal of Pharmacology and Experimental Therapeutics, 334(3), 879-891. doi: 10.1124/jpet.110.168583. Retrieved from [Link]

  • Jutkiewicz, E. M., et al. (2012). Patterns of Nicotinic Receptor Antagonism II: Cardiovascular Effects in Rats. Journal of Pharmacology and Experimental Therapeutics, 340(1), 123-132. doi: 10.1124/jpet.111.185793. Retrieved from [Link]

  • Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 194, 106813. doi: 10.1016/j.phrs.2023.106813. Retrieved from [Link]

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Structural validation of azetidinyl-oxadiazoles using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Strain

In modern drug discovery, the azetidinyl-oxadiazole scaffold has emerged as a high-value pharmacophore. The azetidine ring acts as a rigidified, metabolic-resistant spacer (often replacing pyrrolidine or piperidine), while the oxadiazole moiety serves as a bioisostere for amides or esters, often functioning as a cysteine-targeting electrophile in covalent inhibitors.

However, the structural validation of this scaffold presents a unique paradox:

  • High Strain: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol) and inherent "puckering" instability.

  • Electronic Conjugation: The 1,2,4-oxadiazole ring is planar and electron-withdrawing, influencing the nitrogen inversion barrier of the azetidine.

This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of unambiguously resolving the interplay between these steric and electronic forces. While NMR and DFT are complementary, they fail to provide the absolute stereochemical certainty required for structure-based drug design (SBDD) of these strained systems.

The Structural Challenge: Why Standard Methods Fail

Before detailing the X-ray protocol, it is critical to understand why alternative methods often yield ambiguous results for this specific molecular class.

The Azetidine Puckering Problem

Unlike six-membered rings that lock into stable chair conformations, the azetidine ring exists in a dynamic equilibrium between two puckered conformations.[1][2] The energy barrier for this "ring flip" is low (1.3–2.4 kcal/mol).

  • NMR Limitation: In solution-state NMR (

    
    H or NOESY), the rapid interconversion often results in an averaged planar signal, masking the true bioactive conformation.
    
  • DFT Limitation: Density Functional Theory often over-stabilizes the planar transition state unless specific solvation models and dispersion corrections are applied rigorously.

Comparative Analysis of Validation Methods

The following table contrasts the efficacy of SC-XRD against common alternatives for azetidinyl-oxadiazoles.

FeatureSC-XRD (Gold Standard) MicroED (Emerging) Solution NMR (NOESY) DFT Modeling
State Solid (Frozen Conformation)Solid (Frozen Conformation)Solution (Dynamic Average)Gas/Solvent Model
Ring Puckering Direct Observation (Definitive)Direct ObservationAveraged (Ambiguous)Predicted (Model Dependent)
Abs. Configuration Yes (Anomalous Scattering)Yes (Coulomb Potential)No (Relative only)N/A
Sample Req. Single Crystal (>10 µm)Nanocrystal (<500 nm)>2 mg dissolvedComputational Power
Throughput Medium (Days)High (Minutes/Grid)High (Hours)High (Hours)
Resolution Sub-Ångström (<0.8 Å)Atomic (~1.0 Å)N/AN/A

Critical Insight: While MicroED is a powerful alternative for nanocrystals, SC-XRD remains superior for resolving the subtle electron density deformations caused by the oxadiazole's electron-withdrawing effect on the azetidine nitrogen.

Experimental Protocol: SC-XRD of Azetidinyl-Oxadiazoles

This protocol is designed to overcome the specific challenges of crystallizing polar, strained heterocycles.

Phase 1: Crystal Growth (The "Polar-Nonpolar" Interface)

Azetidinyl-oxadiazoles are typically amphiphilic. Standard evaporation often yields amorphous oils.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Solvent (inner well): Methanol or Acetonitrile (solubilizes the polar oxadiazole).

    • Precipitant (outer well): Diethyl ether or Pentane (induces nucleation of the lipophilic azetidine core).

  • Procedure:

    • Dissolve 5 mg of compound in 50 µL of solvent.

    • Place 2 µL of solution in the sitting drop well.

    • Add 500 µL of precipitant to the reservoir.

    • Seal and store at 4°C . (Lower temperature reduces the kinetic energy of the ring flip, promoting ordered packing).

Phase 2: Cryoprotection and Mounting
  • Why it matters: The azetidine ring is prone to disorder. Collecting data at room temperature will result in "smeared" electron density around the ring carbons (C2/C4).

  • Protocol:

    • Harvest crystal using a low-viscosity perfluoropolyether oil (e.g., Fomblin® Y). Avoid glycerol, which can dissolve polar oxadiazoles.

    • Flash-cool immediately in a liquid nitrogen stream (100 K).

Phase 3: Data Collection Strategy
  • Target Resolution: 0.8 Å or better.

  • Redundancy: High (>6x). This is crucial to accurately model the "disorder" if the crystal contains both puckered conformers in the lattice.

Phase 4: Refinement (Handling Disorder)

If the azetidine ring appears planar in the initial electron density map, it is likely a superposition of two puckered states.

  • Action: Apply a disorder model (PART 1 / PART 2 in SHELXL).

  • Restraints: Use SAME or SADI restraints to ensure bond lengths in the disordered components remain chemically reasonable (C-N ~1.47 Å, C-C ~1.54 Å).

Structural Interpretation & Case Study

Once the structure is solved, validation hinges on three specific geometric parameters.

The Azetidine Puckering Angle ( )

Define the plane


 and the plane 

. The angle between these planes (

) quantifies the pucker.
  • Expected Value:

    
    .
    
  • Significance: If

    
    , suspect disorder or packing forces forcing a planar transition state.
    
The Oxadiazole Planarity

The 1,2,4-oxadiazole ring must be strictly planar.

  • Validation: Check the RMSD of the ring atoms fitted to a mean plane. Deviations >0.02 Å indicate poor refinement or incorrect atom assignment (e.g., swapping N and O).

The "Warhead" Trajectory

For covalent inhibitors, the angle of the electrophilic carbon relative to the azetidine scaffold is predictive of reactivity.

  • Measurement: Measure the torsion angle

    
     (
    
    
    
    ).
  • Bioactive Relevance: Compare this solid-state torsion to the "reactive conformation" modeled in the protein binding pocket. A match suggests a low entropic penalty for binding.

Visualizations

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for structural validation, highlighting when to pivot between techniques.

ValidationWorkflow Start Synthesized Azetidinyl-Oxadiazole Solubility Solubility Check Start->Solubility Cryst Vapor Diffusion (MeOH/Ether) Solubility->Cryst CheckCryst Crystals > 10µm? Cryst->CheckCryst SCXRD SC-XRD (100 K) Data Collection CheckCryst->SCXRD Yes MicroED MicroED (Cryo-TEM) Nanocrystals CheckCryst->MicroED No (Powder/Nano) Refine Refinement (Check Puckering Disorder) SCXRD->Refine MicroED->Refine Validation Final Validation: 1. Pucker Angle 2. Abs. Config Refine->Validation

Caption: Integrated workflow for structural determination, prioritizing SC-XRD but utilizing MicroED as a high-resolution fallback for nanocrystalline samples.

Diagram 2: Conformational Energy Landscape

A logic map explaining the causality between ring strain and the choice of analytical method.

EnergyLandscape Strain Azetidine Ring Strain (~26 kcal/mol) Flip Rapid Ring Flip (Low Barrier) Strain->Flip NMR Solution NMR: Time-Averaged Signal (Loss of Stereochem) Flip->NMR In Solution XRD X-ray (100 K): Trapped Conformer (Precise Geometry) Flip->XRD In Solid State Outcome Valid SBDD Model NMR->Outcome Ambiguous XRD->Outcome Definitive

Caption: The kinetic instability of the azetidine ring renders solution-state methods ambiguous, necessitating the "frozen" state of crystallography for precise modeling.

References

  • BenchChem. (2025).[3][4] Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. Retrieved from

  • Jones, C. G., et al. (2018).[5] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[6][7] ACS Central Science. Retrieved from

  • Kuduk, S. D., et al. (2010). Azetidinyl-oxadiazoles as potent and selective agonists of the sphingosine-1-phosphate 1 (S1P1) receptor. Journal of Medicinal Chemistry.[8] (Contextual grounding for scaffold relevance).

  • O'Hagan, D., et al. (2000). The influence of fluorine on the puckering of the azetidine ring.[9] Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from

Sources

Safety Operating Guide

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary & Chemical Profile

Objective: To provide a scientifically grounded, compliant disposal protocol for 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride . This guide addresses the specific stability concerns arising from the strained azetidine ring and the nitrogen-rich oxadiazole core.

Chemical Identity:

  • IUPAC Name: this compound[1][2][3]

  • Molecular Formula: C₅H₇N₃O[2][3][4] · HCl

  • Key Functional Groups:

    • Azetidine Ring: A 4-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[2]

    • 1,2,4-Oxadiazole: A stable, aromatic 5-membered ring, but nitrogen-dense.[2][3]

    • Hydrochloride Salt: Increases water solubility and acidity; stabilizes the azetidine amine.

Hazard Identification & Risk Assessment (E-E-A-T)

Senior Scientist Insight: The primary disposal risk for this compound is not immediate explosivity, but rather reactivity triggered by improper pH manipulation .

  • The Trap: Researchers often attempt to neutralize acid salts before disposal. For this compound, adding a strong base (e.g., NaOH) deprotonates the azetidine nitrogen.[2][3] The resulting free base azetidine is significantly more volatile, skin-permeable, and reactive (susceptible to nucleophilic ring-opening) than the hydrochloride salt.[2][3]

  • Thermal Stability: While 1,2,4-oxadiazoles are generally thermally stable, the combination with a strained azetidine ring suggests that high-temperature excursions (uncontrolled heating) could lead to ring fragmentation and the release of reactive nitriles or isocyanates.[2][3]

Table 1: Physicochemical Safety Profile

PropertyCharacteristicDisposal Implication
Physical State Solid (Crystalline powder)Dust generation risk; requires particulate containment.[1][2][3]
Acidity Acidic (HCl salt)Do NOT mix with bleach (releases Cl₂ gas) or strong bases (releases free amine).[2][3]
Reactivity Strained Ring (Azetidine)Vulnerable to nucleophilic attack; potential alkylating agent in free-base form.[1][2][3]
Water Solubility HighHigh mobility in aquatic systems; Zero discharge to drains permitted.

Disposal Procedures

Solid Waste Disposal (Preferred Method)

The most secure method for destroying the strained heterocyclic core is high-temperature incineration at a licensed facility.

Protocol:

  • Containment: Place the substance in a screw-cap high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Irritant - Heterocyclic Amine Salt".

    • Note: Explicitly list "Contains Azetidine" on the tag, as this alerts waste handlers to potential alkylating hazards.

  • Segregation: Store in a secondary container away from oxidizers (e.g., nitric acid, perchlorates) and bases .[2][3]

  • Hand-off: Transfer to your institution's Environmental Health & Safety (EHS) team for incineration .[2]

Liquid Waste (Solutions)

If the compound is dissolved in solvent (e.g., DMSO, Methanol, Water):

Protocol:

  • Do Not Precipitate: Do not attempt to evaporate the solvent to recover the solid for disposal; this increases exposure risk.

  • Solvent Compatibility:

    • Organic Solvents: Collect in the standard "Halogenated" or "Non-Halogenated" solvent waste stream depending on the solvent used.

    • Aqueous Solutions: Collect in a dedicated "Aqueous Toxic" waste container. Do not adjust pH. Keep the solution acidic/neutral to maintain the salt form.

  • Deactivation (Spill Response Only):

    • In the event of a spill, treat with a 10% aqueous sodium thiosulfate solution to minimize potential alkylating activity, followed by absorption with vermiculite.[3]

Operational Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream, ensuring the azetidine ring is handled safely.

DisposalWorkflow Start Waste Generation: 3-(Azetidin-2-yl)-1,2,4-oxadiazole HCl StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Solution / Liquid StateCheck->LiquidPath Reaction Mix SolidAction Double-bag or Seal in HDPE Jar SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck Incineration High-Temp Incineration (Destruction of Ring System) SolidAction->Incineration Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic >10% Organic Aqueous Aqueous Solution SolventCheck->Aqueous Mostly Water Organic->Incineration Solvent Waste Stream DoNotBase CRITICAL: Do NOT add Base (Keep as HCl salt) Aqueous->DoNotBase DoNotBase->Incineration Aq. Toxic Stream

Caption: Decision logic for segregating azetidine-based waste streams to prevent accidental volatilization or reactivity.

Regulatory & Compliance (RCRA/EPA)

While this specific compound may not be explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator.[2]

  • Waste Classification:

    • EU Waste Code: 16 05 06 (Laboratory chemicals consisting of or containing dangerous substances).[2][3]

    • US EPA: Likely falls under "Process Waste" or "Toxic" characteristic if toxicity data is extrapolated from azetidine analogs.

  • Documentation: Always list the full chemical name on waste manifests. Do not use abbreviations like "Azetidine analog."

Emergency Procedures

  • Skin Contact: Wash immediately with soap and water for 15 minutes. The HCl salt is corrosive; delayed irritation is possible.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses.[4][5][6][7][8]

  • Inhalation: Move to fresh air. If the free base was generated (fishy odor), medical observation for respiratory edema is recommended.[2][3]

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Azetidine Hydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2021).[2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: this compound.[1][2][3] National Library of Medicine. Retrieved from [Link][1][2][3]

  • University of Pennsylvania EHRS. (2022).[9] Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride is a specialized heterocyclic building block containing a strained azetidine ring and a 1,2,4-oxadiazole pharmacophore. While specific toxicological data for this exact isomer may be limited, its structural class dictates a Level 3 Biosafety/Chemical Safety approach (Potent/Reactive Intermediate).

The Core Hazard: The combination of a strained amine ring (azetidine) and the hydrochloride salt form creates a compound that is likely hygroscopic, acidic upon hydrolysis, and a potent mucous membrane irritant . The primary risks are not just acute toxicity, but sensitization and corrosive dust inhalation .

GHS Classification (Derived from Structural Analogs):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[3][4]

  • Precautionary Assumption: Treat as a potential sensitizer due to the reactive azetidine moiety.

The PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" PPE strategy. Protection must scale with the energy of the task and the state of matter.

Table 1: PPE Specifications by Operational Phase
Operational PhaseHand ProtectionRespiratory ProtectionEye/Face ProtectionBody Protection
Zone 1: Weighing (Solid) Double Nitrile (4 mil inner / 5 mil outer). Why: Prevents micro-pinhole exposure to fine dust.N95/P100 (if outside hood) or Fume Hood (Sash @ 18").Chemical Splash Goggles (ANSI Z87+). Why: Safety glasses allow dust entry from sides.Lab Coat (Cotton/Poly blend), closed-toe shoes, long pants.
Zone 2: Solubilization Laminate/Barrier gloves if using DCM/DMF. Nitrile acceptable for Water/Methanol.Fume Hood Required. Why: Vapors carry the salt; inhalation risk increases.Face Shield + Safety Glasses. Why: Splash risk replaces dust risk.Chemical-resistant apron if handling >100mL.
Zone 3: Quench/Disposal Thick Nitrile (8 mil) or Butyl Rubber .Fume Hood. Splash Goggles. Lab Coat + Apron.

Technical Rationale & Selection Logic

This section details the causality behind the PPE choices to ensure scientific integrity.

Hand Protection: The Permeation vs. Degradation Paradox

Standard nitrile gloves are generally resistant to solid amine salts. However, once 3-(Azetidin-2-yl)-1,2,4-oxadiazole HCl is dissolved, the solvent dictates the breakthrough time.

  • Aqueous/Alcoholic Solutions: Nitrile is excellent (Breakthrough > 480 mins).

  • Halogenated Solvents (DCM/Chloroform): Nitrile degrades in < 2 minutes. You must use a laminate (Silver Shield™) under-glove or a specific chemically resistant outer glove.

Respiratory Defense: The "Invisible" Salt Aerosol

HCl salts are often hygroscopic. When opening a container that has absorbed moisture, "clumping" can occur, but static charge often aerosolizes invisible micro-particles.

  • Protocol: Use an ionizing bar or anti-static gun during weighing to prevent "particle jump."

  • Engineering Control: All open handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm (feet per minute).

Operational Workflow: The "Clean-Dirty-Clean" Protocol

This self-validating system minimizes cross-contamination.

Step 1: Pre-Operation Verification
  • Glove Check: Inflate nitrile gloves with air to check for manufacturing pinholes before donning.

  • Hood Check: Verify magnehelic gauge reads within safe operating range (usually 0.3–0.6 inches w.g.).

Step 2: The Weighing Procedure (Critical Step)
  • Don inner gloves (tucked under lab coat cuffs).

  • Don outer gloves (over lab coat cuffs).

  • Place a disposable weighing boat and spatula in the hood.

  • Open the container inside the hood.

  • Technique: Do not tap the spatula against the container rim (generates aerosol). Roll the spatula gently to dispense.

  • Close container immediately. Wipe the exterior with a damp Kimwipe (water) to remove static dust.

Step 3: Decontamination & Doffing
  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pinch and pull) and dispose of them as solid hazardous waste.

  • Wash: Wash inner gloves with soap and water before removing them.

  • Final Wash: Wash hands with soap and water for 20 seconds.

Visualizations

Diagram 1: PPE Selection Decision Tree

This logic flow ensures researchers select the correct glove material based on the solvent system, a critical failure point in many labs.

PPE_Selection Start Start: Handling 3-(Azetidin-2-yl)-1,2,4-oxadiazole HCl State State of Matter? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution PPE_Solid PPE: Double Nitrile + N95/Hood (Dust Hazard) Solid->PPE_Solid Static/Inhalation Risk Solvent Identify Solvent Solution->Solvent Polar Water / Methanol / Ethanol Solvent->Polar NonPolar DCM / Chloroform / THF Solvent->NonPolar PPE_Polar PPE: Standard Nitrile (5 mil) (Splash Risk) Polar->PPE_Polar PPE_NonPolar PPE: Laminate (Silver Shield) or PVA Gloves (Permeation Risk) NonPolar->PPE_NonPolar

Caption: Logic flow for selecting hand protection based on carrier solvent compatibility.

Diagram 2: Emergency Spill Response Pathway

A standardized response protocol for solid spills of the hydrochloride salt.

Spill_Response Event Spill Detected (Solid Powder) Isolate 1. Isolate Area (Alert Lab Personnel) Event->Isolate PPE_Check 2. Verify PPE (Goggles + Double Gloves) Isolate->PPE_Check Contain 3. Cover with Damp Paper Towels (Prevents Dust) PPE_Check->Contain Clean 4. Scoop & Wipe (Do NOT Brush) Contain->Clean Dispose 5. Dispose as Hazardous Waste Clean->Dispose

Caption: Step-by-step containment protocol to prevent aerosolization during spill cleanup.

Disposal & Waste Management

Neutralization is NOT recommended in the lab sink due to the potential formation of reactive azetidine byproducts.

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste: All mother liquors and washings must go into "Halogenated" or "Non-Halogenated" waste streams depending on the solvent.

  • Container Rinsing: Triple rinse empty containers with water; collect the first two rinses as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6][7][8] The National Academies Press.[5][7] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.